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zinc;1-hydroxypyridin-1-ium-2-thiolate

Cat. No.: B12059057
M. Wt: 319.7 g/mol
InChI Key: BCBOXVMNNRPTFD-UHFFFAOYSA-N
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Description

Contextualization within Coordination Chemistry and Organometallic Compounds

Zinc;1-hydroxypyridin-1-ium-2-thiolate is a classic example of a coordination complex. wikipedia.orgatamanchemicals.com In this structure, the central zinc cation (Zn²⁺) is coordinated to two pyrithione (B72027) ligands. wikipedia.orgdrugbank.com The pyrithione ligand, formally a monoanion derived from its conjugate base 2-mercaptopyridine-N-oxide, acts as a bidentate chelating agent, binding to the zinc ion through both its oxygen and sulfur atoms. wikipedia.orgatamanchemicals.com This chelation is fundamental to the stability and activity of the complex. ijirct.org

The compound is also classified within the broader category of organometallic compounds. nih.govnih.govnih.gov Although the zinc-sulfur and zinc-oxygen bonds have significant ionic character, the presence of the organic pyrithione ligand links it to the field of organometallic chemistry. This field studies compounds containing at least one bond between a carbon atom of an organic compound and a metal. While ZnPT does not have a direct zinc-carbon bond, its properties and synthesis are often discussed within the context of organometallic principles, particularly concerning the ligand-metal interactions. quora.com The reactivity and biological activity of ZnPT are intrinsically linked to the interplay between the organic ligand and the zinc metal center. nih.gov

In the solid state, zinc pyrithione exists as a centrosymmetric dimer, where each zinc atom is five-coordinate. wikipedia.orgijirct.org In this dimeric structure, each zinc center binds to two sulfur atoms and three oxygen atoms, with two of the oxygen atoms acting as bridges between the two zinc ions. wikipedia.orgatamanchemicals.comwikipedia.org However, when in solution, this dimer dissociates through the breaking of a zinc-oxygen bond, resulting in a monomeric form. wikipedia.orgwikipedia.org

Historical Development and Significance of Related Pyridinethione Complexes

The investigation of zinc pyrithione and related complexes has a history dating back to the 1930s. wikipedia.orgacs.org The development of ZnPT was part of a targeted discovery program at ER Squibb & Sons, which aimed to model the naturally occurring antibiotic aspergillic acid, a compound isolated from Aspergillus strains in the 1940s. jddonline.com This synthetic program focused on the core chemical structure of a cyclic hydroxamic acid within a pyrazine (B50134) nucleus to develop analogs with antifungal properties. jddonline.com

The parent ligand, pyrithione (1-hydroxy-2(1H)-pyridinethione), was first synthesized in 1950 by E. Shaw and colleagues. acs.org Pyrithione itself exists as a pair of tautomers: the thione form (1-hydroxy-2(1H)-pyridinethione) and the thiol form (2-mercaptopyridine N-oxide), with the thione form being predominant in the crystalline state. wikipedia.org The preparation of the zinc complex was subsequently disclosed in a 1955 British patent, where pyrithione was reacted with hydrated zinc sulfate (B86663). wikipedia.org

The metallation of the bidentate pyrithione ligand often enhances its biological activity, a key factor in the significance of these complexes. ijirct.org Early research by Robinson proposed a monomeric structure for ZnPT based on elemental analysis and molecular weight measurements. ijirct.org Later, the detailed crystal and molecular structure was elucidated, revealing the dimeric nature of the compound in the solid state. ijirct.org The study of pyridinethione complexes extends beyond zinc to include various other transition metals, exploring how different metal centers influence the structure and properties of the resulting complexes. ijirct.orgnih.gov This research has led to the synthesis of novel derivatives, such as a hydrated form of zinc pyrithione, [Zn(PT)₂(H₂O)], which exhibits greater water solubility than the parent compound. ijirct.orgresearchgate.net

Systematic Nomenclature and Chemical Identity of this compound

The compound is known by several names, reflecting different chemical nomenclature systems. Its IUPAC name is bis(1-hydroxy-2(1H)-pyridinethionato-O,S)zinc or zinc;1-oxidopyridine-2-thione. wikipedia.orgpharmacompass.comnih.gov The name specified in the subject, this compound, highlights the zwitterionic character of the ligand. It is registered under the CAS Number 13463-41-7. sigmaaldrich.comepa.gov

The pyrithione ligand is the conjugate base of 2-mercaptopyridine-N-oxide. wikipedia.org In the complex, two of these monoanionic ligands chelate to a central Zn²⁺ ion. wikipedia.org The resulting neutral complex has the chemical formula C₁₀H₈N₂O₂S₂Zn. sigmaaldrich.comspecialchem.com In its solid, crystalline form, it exists as a dimer where each zinc atom is bonded to two sulfur and three oxygen centers, creating a five-coordinate geometry often described as a distorted trigonal bipyramid. wikipedia.orgijirct.org In solution, this dimeric structure dissociates. wikipedia.orgwikipedia.org

Interactive Table 1: Chemical Identity of this compound Click on the headers to sort the table.

PropertyValueSource(s)
IUPAC Name bis(1-hydroxy-2(1H)-pyridinethionato-O,S)zinc wikipedia.org
Systematic Name Zinc, bis[1-(hydroxy-κO)-2(1H)-pyridinethionato-κS2]-, (T-4)- epa.gov
Common Name Zinc Pyrithione (ZnPT) wikipedia.orgjddonline.com
CAS Number 13463-41-7 sigmaaldrich.comepa.gov
Molecular Formula C₁₀H₈N₂O₂S₂Zn sigmaaldrich.comepa.govspecialchem.com
Molecular Weight 317.70 g/mol sigmaaldrich.comcymitquimica.com
Structure (Solid State) Centrosymmetric Dimer wikipedia.orgijirct.orgwikipedia.org
Structure (Solution) Monomer wikipedia.orgwikipedia.org

Overview of Key Academic Research Trajectories for the Compound

Academic research on this compound has followed several key trajectories, driven by its widespread applications and interesting chemical properties.

Mechanism of Antimicrobial Action: A primary focus of research has been to elucidate the molecular basis of ZnPT's antifungal and antibacterial effects. jddonline.comnih.gov Studies have revealed that its efficacy is not solely due to the zinc ion but involves a complex mechanism. Research indicates that ZnPT acts as a zinc ionophore, disrupting intracellular zinc homeostasis in microbial cells. nih.govnih.gov More recent findings suggest that ZnPT's antifungal activity involves an increase in cellular copper levels, which damages essential iron-sulfur cluster proteins in fungi. nih.govresearchgate.net This copper-dependent mechanism highlights the intricate biochemistry of its action. lidsen.com

Structural and Spectroscopic Characterization: Detailed structural analysis has been a significant area of investigation. The determination of its dimeric structure in the solid state by X-ray diffraction was a crucial step in understanding its chemistry. ijirct.orgacs.org Further research has explored the synthesis and characterization of related complexes and polymorphs, such as a hydrated version, to modify its physicochemical properties like solubility. ijirct.orgresearchgate.net Spectroscopic studies, including Raman and fluorescence-lifetime imaging microscopy (FLIM), have been employed to characterize the compound and visualize its distribution in complex environments like skin. nih.govuq.edu.auwiley.com

Topical Delivery and Formulation Science: Given its primary use in shampoos and skin care products, a substantial body of research has focused on its formulation and delivery. jddonline.comnih.gov Its low water solubility means it is delivered as particulate matter. jddonline.comnih.gov Research trajectories in this area investigate how to optimize the deposition, retention, and spatial distribution of these particles on skin and scalp to maximize their bioavailability and efficacy. nih.govnih.govuq.edu.au Advanced analytical methods, such as ultrahigh-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), have been developed to quantify its deposition on the scalp. nih.gov

Exploration of New Applications: Beyond its established uses, researchers are exploring new therapeutic and industrial applications. This includes its potential as an anti-cancer agent, where it is proposed to inhibit cancer cell proliferation by inducing apoptosis and inhibiting the cell cycle. lidsen.com Its use in antimicrobial coatings for materials like plastics and polymers is another active area of research, aiming to prevent microbial degradation and contamination on various surfaces. sigmaaldrich.comlidsen.com

Interactive Table 2: Key Research Findings on this compound Click on the headers to sort the table.

Research AreaKey FindingSource(s)
Antifungal Mechanism Inhibits fungal growth by increasing intracellular copper levels, which damages essential iron-sulfur proteins. nih.govresearchgate.net
Cellular Effects Acts as a zinc ionophore, disrupting cellular zinc homeostasis and inducing cellular stress. nih.govnih.gov
Solid-State Structure Exists as a centrosymmetric dimer with five-coordinate zinc atoms in a distorted trigonal bipyramidal environment. wikipedia.orgijirct.orgwikipedia.org
Spectroscopy Exhibits a characteristic short fluorescence lifetime (τZnPT ≈ 250 ps), enabling high-contrast imaging via FLIM. nih.govuq.edu.auwiley.com
Formulation Delivered as particles that act as slow-release reservoirs on skin surfaces. jddonline.comnih.gov
New Applications Investigated for antitumor properties and as an antibacterial agent in polymer films. lidsen.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O2S2Zn+2 B12059057 zinc;1-hydroxypyridin-1-ium-2-thiolate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N2O2S2Zn+2

Molecular Weight

319.7 g/mol

IUPAC Name

zinc;1-hydroxypyridin-1-ium-2-thiolate

InChI

InChI=1S/2C5H5NOS.Zn/c2*7-6-4-2-1-3-5(6)8;/h2*1-4,7H;/q;;+2

InChI Key

BCBOXVMNNRPTFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[N+](C(=C1)[S-])O.C1=CC=[N+](C(=C1)[S-])O.[Zn+2]

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for Zinc;1 Hydroxypyridin 1 Ium 2 Thiolate

Synthesis of the 1-hydroxypyridin-1-ium-2-thiolate Ligand Precursor

The synthesis of the pyrithione (B72027) ligand is a critical first step, and various pathways have been developed, starting from readily available pyridine (B92270) derivatives. These methods can be broadly categorized into conventional organic synthesis routes and more recent sustainable or "green" chemistry approaches.

Conventional Organic Synthesis Pathways for the Thione Ligand

Historically, the synthesis of the 1-hydroxypyridin-1-ium-2-thiolate ligand has been achieved through a sequence of reactions starting from halogenated pyridines. The most common precursors are 2-chloropyridine (B119429) or 2-bromopyridine. nih.gov A general and widely adopted industrial method involves a two-step process: the N-oxidation of 2-chloropyridine followed by a sulfhydrylation or thionation reaction. ias.ac.inresearchgate.net

The initial step is the oxidation of 2-chloropyridine to 2-chloropyridine N-oxide. This is typically accomplished using a strong oxidizing agent, such as hydrogen peroxide, often in a solvent like glacial acetic acid or with a catalyst. researchgate.netCurrent time information in NA. One patented method describes adding 2-chloropyridine, a solvent, and a catalyst into a reactor, followed by the dropwise addition of hydrogen peroxide to yield a 2-chloropyridine N-oxide solution. nih.gov

The subsequent step involves the introduction of the thiol group. This is achieved by reacting the 2-chloropyridine N-oxide with a sulfur-containing nucleophile. patsnap.com Reagents like sodium hydrosulfide (B80085) (NaHS) or sodium sulfide (B99878) (Na₂S) are commonly used for this transformation. nih.govpatsnap.com The reaction with sodium hydrosulfide and a base, such as sodium hydroxide (B78521) or sodium carbonate, in an aqueous solution leads to the formation of the sodium salt of the pyrithione ligand (sodium pyrithione). google.com The reaction conditions, such as temperature and pH, are crucial for achieving high yields and purity. patsnap.com For instance, a process can be carried out at temperatures ranging from 20°C to 65°C, followed by heating to about 80-100°C. google.com

An alternative conventional route involves forming the mercaptan before the N-oxide moiety. nih.gov For example, 2-mercaptopyridine (B119420) can be synthesized by heating 2-chloropyridine with calcium hydrosulfide. nih.gov The resulting 2-mercaptopyridine is then oxidized to introduce the N-oxide group. nih.gov

Table 1: Conventional Synthesis of 1-hydroxypyridin-1-ium-2-thiolate Sodium Salt

Starting MaterialReagentsSolvent/CatalystKey ConditionsProductReported YieldReference
2-chloropyridine1. Hydrogen Peroxide 2. Sodium Hydrosulfide (NaHS), Sodium Hydroxide (NaOH)1. TS-1 molecular sieve catalyst 2. Deionized water1. N-oxidation at 70-80°C 2. Sulfhydrylation at 65°CSodium 1-hydroxypyridin-1-ium-2-thiolate93.60% (two-step yield) google.com
2-chloropyridine N-oxideSodium Hydrosulfide (NaHS), Sodium CarbonateAqueous solutionReaction at 90°C for 0.5 hours, followed by cooling and acidificationSodium 1-hydroxypyridin-1-ium-2-thiolateNot specified directly for ligand google.com
2-bromopyridineSodium sulfide (Na₂S) or Sodium Hydrosulfide (NaHS) with NaOHNot specifiedReplacement of bromo substituent with thiol group1-hydroxypyridin-1-ium-2-thiolateNot specified nih.gov

Sustainable and Green Chemistry Approaches in Ligand Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. For the synthesis of the pyrithione ligand, green chemistry principles have been applied to reduce waste, use less hazardous reagents, and improve energy efficiency.

One approach focuses on the use of recyclable catalysts for the N-oxidation step, which is a key part of the conventional pathway. For example, the use of a recyclable anhydride (B1165640) catalyst with hydrogen peroxide has been explored as a metal-free alternative to traditional methods. google.com Another green approach involves using tungsten exchanged hydroxyapatite (B223615) (W/HAP) as a catalyst with aqueous hydrogen peroxide, which is a cheap and clean oxidant, to produce N-oxides with excellent yields and reduce waste. google.com

A patent describes a method aimed at reducing production costs and reaction time, and being more environmentally friendly, although specific details on the "green" aspects are not fully elaborated. nih.gov The use of molecular sieve catalysts, such as TS-1, in the N-oxidation of 2-chloropyridine with hydrogen peroxide can lead to high conversion rates and the ability to recycle the catalyst, which aligns with green chemistry principles. nih.govgoogle.com

Complexation Reactions for Zinc;1-hydroxypyridin-1-ium-2-thiolate Formation

Once the 1-hydroxypyridin-1-ium-2-thiolate ligand is synthesized, typically as its sodium salt, the final step is the complexation with a zinc (II) source to form the desired product. This is generally a precipitation reaction due to the low aqueous solubility of zinc pyrithione. researchgate.net

Direct Precipitation and Crystallization Techniques

The most common and industrially practiced method for synthesizing this compound is through direct precipitation. This involves reacting an aqueous solution of the sodium salt of the pyrithione ligand with a water-soluble zinc salt, such as zinc sulfate (B86663) (ZnSO₄) or zinc chloride (ZnCl₂). nih.govgoogle.com

In a typical procedure, an aqueous solution of sodium 1-hydroxypyridin-1-ium-2-thiolate is prepared and then a solution of a zinc salt is added, often with stirring. patsnap.comgoogle.com The zinc pyrithione, being sparingly soluble in water, precipitates out of the solution as a white solid. patsnap.com The precipitate is then isolated by filtration, washed with deionized water to remove any unreacted starting materials and soluble byproducts, and subsequently dried. ias.ac.inpatsnap.com

The reaction temperature for the precipitation can range from approximately 20°C to 100°C, with processing times varying from about 10 to 120 minutes depending on the temperature. google.com A patent describes a specific example where an aqueous solution of 20% by weight zinc sulfate is added to a filtered solution of sodium pyrithione at 30°C, yielding zinc pyrithione with a purity of 96.2%. google.com Another patent specifies warming the zinc sulfate solution to 40-60°C before adding the sodium pyrithione solution. ias.ac.in The final product's purity can be over 98%, with total yields reaching up to 92%. ias.ac.in

Table 2: Direct Precipitation of this compound

Pyrithione SourceZinc SaltSolventKey ConditionsProduct PurityYieldReference
Sodium 1-hydroxypyridin-1-ium-2-thiolate solution20% aq. Zinc Sulfate (ZnSO₄)WaterAddition at 30°C with stirring96.2%88.9% google.com
Sodium 1-hydroxypyridin-1-ium-2-thiolate solutionZinc Sulfate (ZnSO₄) solutionWaterReaction at 40-60°C for 1-5 hours>98%>92% (total yield) ias.ac.in
Sodium PyrithioneZinc Chloride (ZnCl₂)Not specifiedFormation of the 1:2 complex with Zn(II)Not specifiedNot specified nih.gov

Hydrothermal and Solvothermal Synthetic Strategies

Hydrothermal and solvothermal synthesis are methods that employ solvents at elevated temperatures and pressures to facilitate the crystallization of materials. These techniques are widely used for the preparation of coordination polymers and metal-organic frameworks. nih.gov While a patent for the synthesis of zinc pyrithione lists "hydrothermal synthesis" as a keyword, specific procedural details for this compound using this method are not provided in the available literature. patsnap.com

However, the principles of these methods can be applied to the synthesis of zinc complexes with related ligands. For instance, hydro(solvo)thermal reactions have been used to synthesize zinc(II) complexes with pyridine-2,6-dicarboxylic acid N-oxide. rsc.org In such a process, the reactants are sealed in a Teflon-lined autoclave and heated, allowing for the formation of crystalline products that might not be accessible under ambient conditions. mdpi.com A study on zinc quinaldinate complexes with pyridine-based ligands utilized a solvothermal method where the reactants were heated in an autoclave at 105°C for 24 hours in acetonitrile. mdpi.com

Given the nature of this compound as a coordination complex, it is plausible that hydrothermal or solvothermal routes could be developed to control the particle size, morphology, and crystallinity of the final product. These methods could offer advantages over direct precipitation, particularly in the synthesis of nanomaterials. However, specific research dedicated to the hydrothermal or solvothermal synthesis of this compound is not prominently documented in the reviewed scientific literature.

Mechanochemical Synthesis Approaches

Mechanochemical synthesis is a green chemistry technique that involves using mechanical energy, such as grinding or milling, to induce chemical reactions, often in the absence of a solvent. This approach has been successfully applied to the synthesis of this compound, particularly for producing nanoparticles of the compound. rsc.org

In this solvent-less method, solid reactants, zinc chloride (ZnCl₂) and sodium 1-hydroxypyridin-1-ium-2-thiolate monohydrate, are subjected to high-energy milling. rsc.org The mechanical force provides the necessary energy for the reaction to occur, resulting in the formation of nanoparticulate zinc pyrithione. rsc.org This process is considered a green route as it eliminates the need for solvents, which are often a major source of waste in chemical synthesis. rsc.org

Research has demonstrated that both attrition mills and mixer mills are effective in providing the mechanical energy required for the conversion. rsc.org The resulting product has been confirmed to be the desired this compound through infrared spectroscopy and X-ray powder diffraction. rsc.org This method has been shown to produce nanoparticles with primary particle diameters in the range of 20-200 nm. rsc.org

Table 3: Mechanochemical Synthesis of this compound

ReactantsMethodKey ConditionsProduct CharacteristicsReference
Zinc Chloride (ZnCl₂)High-energy milling (Reeves attrition mill or Retsch MixerMill)Solid-phase reaction, solvent-lessNanoparticles with primary diameters of 20-200 nm rsc.org

Table of Compound Names

IUPAC NameCommon Name(s)
This compoundZinc pyrithione, Pyrithione zinc
1-hydroxypyridin-1-ium-2-thiolatePyrithione, 1-Hydroxy-2(1H)-pyridinethione, 2-Pyridinethiol 1-oxide
Sodium 1-hydroxypyridin-1-ium-2-thiolateSodium pyrithione
2-Chloropyridine
2-Chloropyridine N-oxide
2-Bromopyridine
2-Mercaptopyridine
Zinc Sulfate
Zinc Chloride
Sodium Hydrosulfide
Sodium Sulfide
Hydrogen Peroxide
Acetic Acid
Calcium Hydrosulfide
Acetonitrile

Control over Particle Morphology, Size, and Crystalline Phase during Synthesis

The efficacy and formulation characteristics of this compound are intrinsically linked to its physical attributes, including particle shape (morphology), size distribution, and the specific arrangement of its crystal lattice (crystalline phase). Control over these features is a critical aspect of the manufacturing process, achieved by carefully managing reaction conditions.

Particle Morphology: The typical morphology of zinc pyrithione particles is a flat, platelet shape. mdpi.com However, the synthesis can be directed to achieve different forms. Analogous to the synthesis of other zinc compounds like zinc oxide, the morphology of zinc pyrithione can be influenced by a range of kinetic and thermodynamic factors. researchgate.net These include the choice of solvent, the specific precursor materials, reaction temperature, reaction duration, and the pH of the reaction medium. researchgate.net For instance, in the electrolytic production of zinc particles, the applied overpotential during electrolysis is a key determinant of the final particle shape, causing it to change from irregular forms to well-defined dendrites. mdpi.com The addition of surfactants and other chemical additives during precipitation is another powerful tool for modifying surface morphology. researchgate.net

Particle Size: Commercial grades of zinc pyrithione are often produced with a fine particle size, typically in the range of 0.5–0.7 micrometers (µm). tandfonline.com However, there is growing interest in producing nanoparticulate forms, with primary particle diameters ranging from 20 to 200 nanometers (nm), which may offer enhanced activity and improved formulation stability. tandfonline.comtandfonline.comresearchgate.net Several techniques have been developed to achieve precise control over particle size:

Controlled Precipitation: This is a common method where zinc pyrithione is precipitated from solution. The particle size can be managed by the addition of surface-active stabilizers or polymers that adsorb onto the growing particle surfaces, limiting their final size. tandfonline.com

High-Shear and Turbulent Mixing: Carrying out the precipitation reaction in a high-shear environment, such as that created by a microfluidizer, can produce smaller particles due to the intense turbulent mixing of the reactant streams. tandfonline.com

Comminution: This physical process involves the mechanical milling or grinding of larger zinc pyrithione crystals to reduce their size. tandfonline.com

Supercritical Fluid Expansion: A more advanced technique involves dissolving the compound in a solvent and carbon dioxide under supercritical conditions. A rapid expansion of this solution into a liquid containing a stabilizer can precipitate nanoparticles. tandfonline.com

Mechanochemical Synthesis: This method uses mechanical energy, for example from an attrition or mixer mill, to drive the solid-state reaction between precursors like zinc chloride and sodium pyrithione, directly yielding nanoparticles. tandfonline.comtandfonline.com

The concentration of reactants is another critical parameter. In related hydrothermal syntheses of zinc oxide, the molarity of the zinc precursor has been shown to directly influence both the crystallite and final particle size. mdpi.com

Crystalline Phase: this compound typically exists in the solid state as a centrosymmetric dimer, where two pyrithione ligands bridge two zinc centers. nih.gov Maintaining the integrity of this desired crystalline structure is essential for the compound's stability and function. The crystalline phase of the final product is routinely verified using techniques like X-ray Powder Diffraction (XRPD). tandfonline.comresearchgate.net Factors that influence the crystalline phase include:

Temperature and Thermal Treatment: As seen in the synthesis of other inorganic materials, temperature and any subsequent calcination (heating) steps can significantly impact the crystal structure and size. researchgate.net

Electrolytic Parameters: In analogous electrochemical production of zinc materials, parameters like the electrolysis overpotential can determine the preferred crystal orientation. mdpi.com

Formulation Additives: In final product formulations, the dissociation of the dimeric complex can be inhibited by the addition of other zinc-containing compounds, such as zinc carbonate. This shifts the chemical equilibrium to favor the stable, bioactive complex. nih.gov

The following table summarizes the key synthesis parameters and their influence on the physical properties of zinc pyrithione.

ParameterInfluence on MorphologyInfluence on Particle SizeInfluence on Crystalline Phase
Reactant ConcentrationCan affect crystal habit and shape. researchgate.netmdpi.comDirectly influences nucleation and growth rates, affecting final particle size. mdpi.comMay influence the formation of different polymorphs or solvation states.
TemperatureAffects crystal growth kinetics, leading to different shapes (e.g., rods vs. plates). researchgate.netHigher temperatures can increase growth rate, leading to larger particles if not controlled. researchgate.netCritical for achieving the desired stable crystalline phase; can induce phase transitions. researchgate.net
pHInfluences the surface charge of particles, affecting aggregation and final morphology. researchgate.netAffects the solubility of precursors and the final product, impacting precipitation and size. researchgate.netCan determine the protonation state of ligands and influence the final crystal structure.
Additives (Surfactants, Polymers)Adsorb to specific crystal faces, inhibiting growth in certain directions to control shape. researchgate.nettandfonline.comAct as capping agents to limit particle growth and prevent aggregation, leading to smaller sizes. tandfonline.comCan template the growth of a specific crystalline phase or inhibit phase transformations.
Mixing/Agitation (Shear Rate)High shear can lead to more uniform, smaller, and less aggregated particles. tandfonline.comIntense mixing increases mass transfer, leading to rapid nucleation and smaller particles. tandfonline.comCan influence the kinetics of crystal formation, potentially favoring a metastable phase.

Advanced Synthetic Strategies and Research Considerations for Scalability

As industrial demand for this compound continues, research has focused on developing more efficient, cost-effective, and environmentally benign synthetic routes. These advanced strategies are crucial for scalable production.

Advanced Synthetic Strategies:

Green Synthesis via Mechanochemistry: A significant advancement is the development of a solvent-less, mechanochemical synthesis. tandfonline.comresearchgate.net This solid-state method involves milling solid precursors, such as zinc chloride and sodium pyrithione monohydrate, together. tandfonline.com The mechanical energy drives the chemical reaction, eliminating the need for solvents. This approach is considered a "green" process as it significantly reduces or eliminates wastewater and volatile organic compound emissions, simplifying product work-up and reducing environmental impact. patsnap.comgoogle.com

High-Yield Catalytic Routes: Traditional synthesis starting from 2-chloropyridine involves an oxidation step followed by sulfhydrylation and chelation with a zinc salt. patsnap.comgoogle.com Advanced methods employ novel, highly active, and selective solid catalysts, such as the TS-1 molecular sieve, for the initial oxidation step. patsnap.comgoogle.com The use of such catalysts can increase the conversion of 2-chloropyridine to nearly 100% and the subsequent yield of 2-chloropyridine N-oxide to over 98%. google.com A key advantage is that these solid catalysts can be easily recovered by simple filtration and reused, which is highly beneficial for industrial-scale processes. patsnap.com

Research Considerations for Scalability:

The transition from a laboratory-scale procedure to large-scale industrial manufacturing presents several challenges that must be addressed through focused research.

Process Simplification and Robustness: For industrial application, processes must be simple and robust. The use of heterogeneous catalysts that can be easily separated from the reaction mixture simplifies the downstream purification steps. google.com Furthermore, developing methods that reduce the number of discrete steps, such as purifying intermediates, can streamline the entire production line. google.com

Waste Reduction and Environmental Impact: Environmental regulations and a corporate focus on sustainability are major considerations. researchandmarkets.com Advanced strategies that minimize waste (often referred to as the "three wastes": waste gas, wastewater, and solid residue) are highly desirable. patsnap.comgoogle.com Green methods like mechanochemical milling and efficient catalytic systems that reduce by-product formation are central to achieving sustainable and scalable production.

Supply Chain and Raw Materials: The stability of the supply chain for key raw materials can impact production scalability and cost. businessresearchinsights.com Research into synthetic routes that utilize more abundant, less hazardous, or lower-cost starting materials is an ongoing objective for manufacturers.

The following table provides a comparative overview of traditional versus advanced synthetic approaches for zinc pyrithione, highlighting the advantages relevant to scalability.

AspectTraditional Synthesis (e.g., Solution Precipitation)Advanced Synthesis (e.g., Catalysis, Mechanochemistry)
Overall YieldTypically around 75%. google.comCan exceed 92%. patsnap.comgoogle.com
Product PurityAround 95-96%. google.comCan exceed 98%. patsnap.comgoogle.com
Solvent UseHigh; requires aqueous or organic solvents for reactions and purification.Significantly reduced or eliminated (in the case of mechanochemistry). tandfonline.com
Waste GenerationGenerates significant wastewater and potentially other chemical wastes. google.comReduced quantity of wastewater and COD (chemical oxygen demand). google.com
Process ComplexityMay involve multiple liquid-phase extractions and purifications.Simplified work-up; catalysts can be removed by filtration. patsnap.comgoogle.com
ScalabilityCan be challenging due to large solvent volumes and waste treatment needs.More amenable to industrial scale-up due to higher efficiency and lower environmental footprint. google.com

Structural Elucidation and Advanced Characterization Techniques for Zinc;1 Hydroxypyridin 1 Ium 2 Thiolate

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction (XRD) is a fundamental technique for probing the crystalline structure of materials. It provides detailed information about the arrangement of atoms within a crystal lattice. carleton.edu

Single-crystal X-ray diffraction (SC-XRD) offers an unparalleled level of detail regarding the three-dimensional structure of crystalline compounds. pulstec.net For zinc pyrithione (B72027), SC-XRD studies have been instrumental in defining its precise molecular geometry and intermolecular interactions.

In the solid state, zinc pyrithione exists as a centrosymmetric dimer. iscientific.org Each zinc(II) ion is coordinated to two pyrithione ligands. The coordination environment around each zinc atom is typically five-coordinate, involving bonds to two sulfur atoms and three oxygen atoms from the pyrithione ligands. uq.edu.au This arrangement forms a complex structure where bridging oxygen atoms are shared between two zinc centers. uq.edu.au The ability to determine bond lengths, bond angles, and unit cell dimensions with high precision is a key advantage of SC-XRD. carleton.edupulstec.net This detailed structural information is foundational for understanding the compound's stability and reactivity.

Table 1: Representative Crystallographic Data for Zinc Pyrithione

ParameterValueReference
Crystal SystemMonoclinic uq.edu.au
Space GroupP2₁/c uq.edu.au
a (Å)12.428 uq.edu.au
b (Å)9.771 uq.edu.au
c (Å)10.198 uq.edu.au
β (°)105.18 uq.edu.au
Zn-S Bond Lengths (Å)~2.4 researchgate.net
Zn-O Bond Lengths (Å)~2.1 uq.edu.au

Note: The values presented are illustrative and can vary slightly depending on the specific crystalline form and experimental conditions.

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and assess the purity of a bulk sample. researchgate.net Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline powder. The resulting diffraction pattern is a fingerprint of the crystalline material, with peaks at specific 2θ angles corresponding to different lattice planes.

For zinc pyrithione, PXRD is essential for quality control, ensuring the correct crystalline form is present and that no significant crystalline impurities are detectable. The pattern for a pure sample will show a series of sharp peaks at characteristic diffraction angles. researchgate.net Any deviation from this pattern, such as the appearance of new peaks or shifts in existing ones, could indicate the presence of impurities or a different polymorphic form. researchgate.net The intensity and width of the diffraction peaks can also provide information about the crystallinity and crystallite size of the powder. researchgate.net

Table 2: Characteristic Powder X-ray Diffraction Peaks for Zinc Pyrithione

2θ Angle (°)Relative Intensity
~12.5Strong
~19.8Medium
~25.2Strong
~26.7Medium
~28.1Medium

Note: The 2θ angles are approximate and can be influenced by the specific instrument and experimental setup.

Spectroscopic Characterization Methods

Spectroscopic techniques probe the interaction of electromagnetic radiation with the compound, providing insights into its electronic structure, vibrational modes, and the chemical environment of its atoms.

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, making these methods powerful tools for structural elucidation.

The IR spectrum of zinc pyrithione displays characteristic absorption bands corresponding to the various functional groups within the molecule. biorxiv.org For instance, the C=C and C=N stretching vibrations of the pyridine (B92270) ring are typically observed in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations appear at higher wavenumbers, generally above 3000 cm⁻¹. The coordination of the pyrithione ligand to the zinc ion can be inferred from shifts in the vibrational frequencies of the C=S and N-O groups compared to the free ligand. researchgate.net

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The analysis of both IR and Raman spectra allows for a more complete assignment of the vibrational modes of zinc pyrithione. researchgate.netrsc.org

Table 3: Selected Vibrational Frequencies for Zinc Pyrithione

Wavenumber (cm⁻¹)AssignmentTechniqueReference
~3056Aromatic C-H stretchIR biorxiv.org
~1474Pyridine ring stretchIR biorxiv.org
~1149N-O stretchIR biorxiv.org
~739C-S stretchIR biorxiv.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy orbital to a higher energy one. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure.

The UV-Vis spectrum of zinc pyrithione in solution typically exhibits multiple absorption bands. uq.edu.au These absorptions are attributed to π → π* transitions within the aromatic pyridine ring of the pyrithione ligand. uq.edu.au Studies have reported absorption maxima around 275 nm, 287 nm, and 323 nm. uq.edu.au The formation of the zinc complex can lead to shifts in these absorption bands compared to the free pyrithione ligand, providing evidence of complexation. pharmatutor.org UV-Vis spectroscopy can also be used to monitor the stability of the complex in solution over time. nih.gov

Table 4: UV-Vis Absorption Maxima for Zinc Pyrithione

Wavelength (λmax, nm)SolventReference
275, 287, 323Not specified uq.edu.au
322Methanol (B129727)/Chloroform pharmatutor.org
247, 322Methanol pharmatutor.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of specific nuclei, such as ¹H (proton) and ¹³C.

¹H NMR spectra of zinc pyrithione in a suitable deuterated solvent, such as DMSO-d₆, show characteristic signals for the protons on the pyridine ring. biorxiv.org The chemical shifts and coupling patterns of these protons provide information about their connectivity and the electronic environment within the ligand. For example, a ¹H NMR spectrum might show signals around 8.43 ppm, 7.61 ppm, 7.25 ppm, and 7.01 ppm, corresponding to the different protons on the aromatic ring. biorxiv.org Due to the diamagnetic nature of the zinc(II) ion, the NMR spectra of the complex are often similar to those of the free ligand, though subtle shifts can occur upon coordination. nih.gov

Table 5: Representative ¹H NMR Chemical Shifts for Zinc Pyrithione in (CD₃)₂SO

Chemical Shift (δ, ppm)MultiplicityAssignmentReference
8.43ddAr-H biorxiv.org
7.61ddAr-H biorxiv.org
7.22-7.28mAr-H biorxiv.org
7.01tdAr-H biorxiv.org

dd = doublet of doublets, m = multiplet, td = triplet of doublets

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful technique for the direct and sensitive analysis of zinc;1-hydroxypyridin-1-ium-2-thiolate. elsevierpure.com This method allows for the determination of the compound's molecular weight and provides detailed insights into its fragmentation patterns upon dissociation. nih.gov

The molecular weight of this compound is 317.7 g/mol . mdpi.com In positive ionization mode, the compound typically forms a protonated molecule [M+H]⁺. Analysis via techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with tandem mass spectrometry (MS/MS) is common. elsevierpure.com To ensure the stability of the compound during analysis and prevent degradation or transchelation (the exchange of the zinc ion), specific conditions are often required, such as the addition of ammonium (B1175870) acetate (B1210297) to the mobile phase and maintaining a low column temperature. elsevierpure.com

Collision-induced dissociation (CID) is a technique used to fragment selected precursor ions to generate a characteristic spectrum of product ions, which aids in structural elucidation. wikipedia.orgresearchgate.net For this compound, the protonated molecule is often selected as the precursor ion.

Table 1: Mass Spectrometry Fragmentation Data for this compound

Precursor Ion (m/z) Product Ion (m/z) Analysis Technique
317 190 LC-MS/MS

This table is generated based on data found in scientific literature. The fragmentation pattern can be influenced by specific instrument parameters and collision energies.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. While XPS is a standard method for analyzing the surface chemistry of materials, including zinc-containing compounds like zinc oxide to confirm the Zn 2p oxidation state, detailed studies applying XPS specifically to this compound are not prominently featured in the reviewed scientific literature. researchgate.netsurfacesciencewestern.com Therefore, a detailed discussion on its specific elemental composition and the oxidation states of zinc, sulfur, oxygen, and nitrogen as determined by XPS cannot be provided based on the available data.

Microscopic and Surface Analysis Techniques

Microscopic techniques are essential for characterizing the physical properties of this compound, such as its particle shape, size, and surface features.

Scanning Electron Microscopy (SEM) for Morphology and Particle Size Distribution

Scanning Electron Microscopy (SEM) is widely used to visualize the morphology and size of this compound particles. researchgate.net This technique provides high-resolution images of the particle surfaces. When coupled with Energy Dispersive X-ray Spectroscopy (EDX), SEM can also confirm the elemental composition, identifying the characteristic signals from zinc and sulfur. researchgate.netuq.edu.au

Research has shown that this compound can exist in various morphologies. Studies have identified particles with polygonal crystal structures as well as hexagonal, plate-like shapes. nih.govmdpi.com The particle size can also vary significantly, from finer particles in the submicron to low micron range (e.g., 1.0–3.3 µm) to larger agglomerates or clusters that can be approximately 5 µm or larger. mdpi.comnih.gov Cryo-SEM, a specialized method for imaging hydrated samples, has been used to visualize the microstructure of the compound in various formulations, revealing particles in the 2–4 µm range. mdpi.com

Table 2: Summary of SEM Findings for this compound

Characteristic Observed Findings Source(s)
Morphology Polygonal crystal structures, Hexagonal plates nih.govmdpi.com
Particle Size 1.0–4.0 µm mdpi.com
Clusters of ~5 µm mdpi.com
Aqueous suspension average: 7.2 µm mdpi.com

| Elemental ID | Confirmed presence of Zinc and Sulfur | researchgate.netuq.edu.au |

Transmission Electron Microscopy (TEM) for Nanostructure and Lattice Imaging

Transmission Electron Microscopy (TEM) is a powerful microscopy technique for visualizing the internal structure, crystallinity, and lattice arrangement of materials at the nanoscale. xray.cz It is particularly useful for imaging the size and shape of nanoparticles. While TEM is a standard characterization method for nanomaterials, specific studies focusing on the high-resolution lattice imaging of pure this compound were not extensively detailed in the reviewed literature. Such an analysis would provide direct visualization of the crystalline lattice planes, confirming the compound's crystal structure.

Atomic Force Microscopy (AFM) for Surface Topography and Intermolecular Interactions

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a sample's surface topography at the nanometer scale. chalcogen.ro It is used to measure surface roughness and can also probe intermolecular forces. nih.gov Despite its utility for surface characterization, specific AFM studies detailing the surface topography or intermolecular interactions of this compound particles were not found in the reviewed scientific literature. chalcogen.roresearchgate.netresearchgate.net

Thermal Analysis Techniques for Stability and Decomposition Studies

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and decomposition behavior of materials. youtube.com TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the presence of volatile components. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the identification of thermal events like melting, crystallization, and decomposition. researchgate.netresearchgate.net

While detailed TGA/DSC studies on pure, unformulated this compound are not extensively covered in the reviewed literature, these techniques have been applied to formulations containing the compound. Such analyses are crucial for determining the stability of the compound under various temperature conditions and its compatibility with other materials in a formulation.

Table 3: Mentioned Compounds

Compound Name Chemical Formula
This compound C₁₀H₈N₂O₂S₂Zn
Zinc Oxide ZnO
Ammonium Acetate C₂H₇NO₂
Zinc Carbonate ZnCO₃
Helium He
Nitrogen N₂

Thermogravimetric Analysis (TGA) for Decomposition Pathways and Thermal Stability

Thermogravimetric Analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information on the thermal stability and composition of the material. For zinc pyrithione, TGA reveals its decomposition pattern, indicating the temperatures at which significant weight loss occurs.

Research indicates that the thermal decomposition of zinc pyrithione is a complex process that can occur in multiple steps. The onset of decomposition is a critical indicator of its thermal stability. Studies on composite materials containing zinc pyrithione have shown that the compound is thermally stable, with decomposition generally starting at temperatures above 240°C mt.com. However, some sources suggest that for the pure compound, decomposition may begin at a lower temperature, around 200°C researchgate.net. The decomposition process involves the breakdown of the organic ligand and the eventual formation of a stable residue, likely zinc oxide.

The analysis of the derivative of the TGA curve (DTG) can help to identify the temperatures at which the rate of mass loss is at its maximum, providing a clearer picture of the individual decomposition stages. While specific weight loss percentages for each decomposition step of pure zinc pyrithione are not consistently reported across publicly available literature, a multi-step decomposition is suggested by some analyses, indicating a complex breakdown mechanism.

Table 1: Summary of TGA Data for this compound

ParameterReported Value(s)Reference
Onset of Decomposition~200°C - 240°C mt.comresearchgate.net
Decomposition StepsMulti-step process suggested

Note: The data presented is based on available literature and may vary depending on the specific experimental conditions such as heating rate and atmosphere.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Energetic Events

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is used to study thermal transitions such as melting, crystallization, and decomposition.

For zinc pyrithione, DSC analysis reveals important information about its energetic properties. The compound exhibits a sharp endothermic peak corresponding to its melting point. Published data indicates that zinc pyrithione melts at approximately 240°C, and this event is closely associated with its decomposition mt.com. This suggests that the melting and decomposition processes may overlap or occur in close succession. An endothermic event, such as melting, absorbs heat from the surroundings. The enthalpy of fusion (ΔHfus), which is the heat absorbed during the melting process, is a key parameter that can be determined from the DSC curve.

The nature of the decomposition process, whether it is endothermic (heat-absorbing) or exothermic (heat-releasing), can also be determined from the DSC curve. Some studies have indicated that the decomposition processes of zinc pyrithione are exothermic. The presence of exothermic peaks following the melting endotherm would confirm the release of energy during the breakdown of the compound.

Table 2: Summary of DSC Data for this compound

ParameterReported Value(s)Reference
Melting Point~240°C (with decomposition) mt.com
Nature of MeltingEndothermicGeneral Principle
Nature of DecompositionExothermic

Note: The specific enthalpy values for melting and decomposition are not consistently available in the reviewed literature and can be influenced by experimental parameters.

Coordination Chemistry and Theoretical Frameworks of Zinc;1 Hydroxypyridin 1 Ium 2 Thiolate

Ligand Tautomerism and Electronic Structure of 1-hydroxypyridin-1-ium-2-thiolate

The coordinating ligand in zinc pyrithione (B72027), 1-hydroxypyridin-1-ium-2-thiolate (pyrithionate), is derived from its conjugate acid, which exists in a tautomeric equilibrium. The nature of this equilibrium and the electronic structure of the ligand are fundamental to its coordination behavior.

Thione-Thiol Tautomeric Equilibria

The neutral pyrithione molecule, 1-hydroxypyridine-2-thione, exhibits prototropic tautomerism, a process involving the migration of a proton between the oxygen and sulfur atoms. wikipedia.org This results in an equilibrium between two forms: the thione tautomer, 1-hydroxy-2(1H)-pyridinethione, and the thiol tautomer, 2-mercaptopyridine (B119420) N-oxide. wikipedia.orgrsc.org

1-hydroxy-2(1H)-pyridinethione (Thione form): This is the major and more stable tautomer. wikipedia.org The molecule crystallizes in this form. Its stability is attributed to a significant resonance contributor that imparts aromatic character and places a negative charge on the highly electronegative oxygen atom and a positive charge on the nitrogen atom. youtube.com

2-mercaptopyridine N-oxide (Thiol form): This is the minor tautomer in the equilibrium. wikipedia.org

Studies have shown that the thiocarbonyl group is more polar and polarizable than a carbonyl group, making 1-hydroxypyridine-2-thione more susceptible to tautomerization compared to its oxygen analog, 1-hydroxy-2-pyridone. rsc.org The equilibrium lies significantly toward the thione form, a preference driven by favorable charge distribution and resonance stabilization in this configuration. youtube.com

Tautomeric Forms of Pyrithione
TautomerIUPAC NameRelative StabilityKey Structural Feature
Thione1-Hydroxy-2(1H)-pyridinethioneMajor Form (More Stable)C=S (Thiocarbonyl) group
Thiol2-Mercaptopyridine N-oxideMinor Form (Less Stable)S-H (Thiol) group

Coordination Modes of the 1-hydroxypyridin-1-ium-2-thiolate Ligand with Zinc

The interaction between the pyrithionate anion and the zinc(II) cation leads to the formation of a highly stable coordination complex. The geometry and architecture of this complex vary between the solid state and in solution.

Bidentate Coordination via Sulfur and Oxygen/Nitrogen Donor Atoms

The pyrithionate anion functions as a bidentate ligand, meaning it binds to the central zinc ion at two points. purdue.edu This chelation occurs through the sulfur and oxygen atoms, which donate lone pairs of electrons to the Zn(II) center. wikipedia.orgdrugbank.commedchemexpress.com This bidentate coordination results in the formation of a stable five-membered ring, a structural motif that enhances the stability of the complex. nih.gov The formal name, bis(1-hydroxy-2(1H)-pyridinethionato-O,S)zinc, explicitly indicates this O,S-coordination mode. nih.gov

Polymeric and Dimeric Architectures in the Solid State

In the crystalline or solid state, zinc pyrithione does not exist as a simple monomeric unit. Instead, it forms a centrosymmetric dimer. wikipedia.orgdrugbank.commedchemexpress.comresearchgate.net This dimeric structure has a more complex coordination environment for the zinc ions compared to the monomer.

Monomeric Unit: In a hypothetical monomeric form, two pyrithionate ligands chelate a single zinc ion, resulting in a tetrahedral geometry around the metal center. wikipedia.org

Dimeric Structure: In the solid-state dimer, each zinc center is five-coordinate, adopting a distorted trigonal bipyramidal geometry. wikipedia.org Each zinc ion is bonded to the sulfur and oxygen atoms of two chelating pyrithionate ligands. The dimerization is achieved through two of the pyrithionate ligands acting as bridges between the two zinc centers, coordinating through their oxygen atoms to the adjacent zinc ion. wikipedia.orgwikipedia.org These bridging oxygen atoms occupy the axial positions in the trigonal bipyramidal geometry. wikipedia.org

Structural Architectures of Zinc Pyrithione
FormStateZinc Coordination NumberGeometry around ZincLigand Role
MonomerIn Solution (dissociated)4TetrahedralBidentate Chelation (O,S)
DimerSolid State5Trigonal BipyramidalBidentate Chelation (O,S) and Oxygen-bridging

Solvent Effects on Coordination Geometry and Ligand Exchange

The coordination structure of zinc pyrithione is highly sensitive to the solvent environment. The robust dimeric architecture found in the solid state does not persist in solution. wikipedia.orgmedchemexpress.com

Upon dissolution, the dimer dissociates via the scission of the relatively weaker zinc-oxygen bonds that form the bridge between the two monomeric units. wikipedia.orgwikipedia.orgmedchemexpress.com This process yields the monomeric complex, where each Zn(II) ion is chelated by two pyrithionate ligands. nih.gov This equilibrium between the dimer and monomer is a key feature of its chemistry. nih.gov

Further dissociation of the monomer into a free zinc ion and separate pyrithionate ligands can also occur, although this is often undesirable as the intact complex is considered the active species for many of its applications. nih.gov The low aqueous solubility of zinc pyrithione (around 8 ppm at neutral pH) limits the concentration of these species in water. wikipedia.org The presence of other potential ligands in a solution can facilitate ligand exchange, where a solvent molecule or another chelating agent displaces a pyrithionate ligand. researchgate.netacs.org The choice of solvent can influence the formation of different supramolecular structures or pseudopolymorphs in zinc coordination chemistry, highlighting the critical role of the solvent in directing the self-assembly process. nih.govresearchgate.net The exchange process around a hydrated Zn(II) ion typically follows a dissociative mechanism, where a coordinated water molecule leaves before a new ligand enters, resulting in a transient five-coordinate intermediate. mdpi.com A similar dissociative pathway likely governs the ligand exchange dynamics of zinc pyrithione in solution.

Solution-Phase Speciation and Complex Formation Equilibria

The behavior of zinc;1-hydroxypyridin-1-ium-2-thiolate in aqueous solutions is heavily influenced by the pH and the presence of other coordinating species. In its solid, crystalline state, the compound exists as a centrosymmetric dimer, where each zinc atom is coordinated to five atoms (two sulfur and three oxygen centers). wikipedia.org However, this structure changes significantly in solution. wikipedia.org

pH-Dependent Speciation Studies of this compound

The stability of the this compound complex is highly dependent on the pH of the solution. The compound is most stable within a pH range of approximately 4 to 10. chempoint.com Outside of this range, the complex undergoes dissociation or hydrolysis. Below a pH of 4.5, the complex tends to dissociate, releasing the free pyrithione ligand (1-hydroxypyridine-2(1H)-thione). chempoint.com Conversely, at a pH above 9.5, the complex is susceptible to hydrolysis, which results in the formation of ionized pyrithione and various zincate species. chempoint.com The compound also exhibits very low solubility in water at a neutral pH, on the order of 8 parts per million (ppm). wikipedia.org

pH RangePredominant Species/Process
< 4.5Dissociation into free pyrithione and Zn²⁺ ions. chempoint.com
4.0 - 9.5Stable this compound complex. chempoint.com
> 9.5Hydrolysis to form ionized pyrithione and zincate species. chempoint.com
chempoint.com

Determination of Stability Constants for Zinc-Ligand Interactions

The pyrithione anion is a bidentate ligand, coordinating to the zinc(II) ion through its oxygen and sulfur atoms to form a stable chelate complex. wikipedia.orgnih.gov The stability of this complex is a critical factor in its function. While a precise stability constant (log K) for the 1:2 zinc-to-pyrithione complex is not consistently reported across all literature, an apparent dissociation constant (Kd) for the formation of the stable zinc complex has been determined to be 5.0 × 10⁻¹² M². nih.gov

The stability of the zinc complex is significant, but it is susceptible to transchelation. This process can occur in the presence of other metal ions that form even more stable complexes with pyrithione. chempoint.com Notably, metal ions like iron(III) and copper(II) can displace zinc from the complex, leading to the formation of their respective pyrithione complexes, which can sometimes cause discoloration. chempoint.com This indicates that the stability constants for copper(II)-pyrithione and iron(III)-pyrithione are higher than that of the zinc(II) complex.

Metal IonRelative StabilityObservation
Zinc(II)Stable (Apparent Kd = 5.0 × 10⁻¹² M²). nih.govThe standard complex.
Copper(II)More StableCan displace zinc via transchelation. chempoint.com
Iron(III)More StableCan displace zinc via transchelation. chempoint.com
chempoint.comnih.gov

Electronic Structure and Bonding Analysis

The bonding between the central zinc(II) ion and the pyrithione ligands can be described using advanced chemical theories that account for the interactions between metal and ligand orbitals.

Application of Molecular Orbital Theory to Metal-Ligand Bonding

Molecular Orbital (MO) theory provides a detailed picture of the covalent interactions in this compound. wikipedia.org This theory describes the formation of molecular orbitals (MOs) that extend over the entire complex, resulting from the linear combination of atomic orbitals (LCAO) of the central zinc ion and the pyrithione ligands. ntu.edu.sg

Ligand Field Theory Considerations for Zinc(II) Coordination Complexes

Ligand Field Theory (LFT) is an extension of crystal field theory that incorporates aspects of MO theory to describe the electronic structure of coordination complexes. britannica.com For the zinc(II) ion in this compound, the d¹⁰ configuration is of central importance. nih.gov

In LFT, the d-orbitals of a transition metal ion are split into different energy levels by the electric field of the surrounding ligands. britannica.com However, because the d-shell of Zn(II) is completely filled, there is no net Ligand Field Stabilization Energy (LFSE) gained by arranging the ligands in any particular geometry. nih.gov Consequently, the coordination geometry of zinc(II) complexes is primarily determined by electrostatic forces and the steric requirements of the ligands, rather than by d-orbital splitting energies. This explains why zinc(II) can adopt various coordination geometries, such as the five-coordinate trigonal bipyramidal arrangement found in the solid-state dimer of zinc pyrithione. wikipedia.orgwikipedia.org

Furthermore, the filled d¹⁰ configuration means that no d-d electronic transitions can occur, as there are no empty or partially filled d-orbitals for an electron to be promoted to. britannica.com This is consistent with the fact that most zinc(II) complexes, including zinc pyrithione, are colorless.

Computational and Theoretical Investigations of Zinc;1 Hydroxypyridin 1 Ium 2 Thiolate

Quantum Chemical Calculations

Quantum chemical calculations, which apply the principles of quantum mechanics, are a cornerstone for understanding the electronic nature of molecules. In the crystalline state, zinc pyrithione (B72027) exists as a centrosymmetric dimer, with each zinc ion coordinated to two sulfur and three oxygen atoms. wikipedia.org However, in solution, these dimers can dissociate. wikipedia.org

Density Functional Theory (DFT) Studies on Electronic Structure, Geometry Optimization, and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of many-body systems. It has been employed to study the structure and properties of zinc pyrithione and related complexes. nih.govacademie-sciences.frresearchgate.netacademie-sciences.fr DFT calculations are used to determine optimized geometries, electronic structures, and vibrational frequencies, which can be compared with experimental data.

Geometry Optimization: DFT calculations help in predicting the most stable three-dimensional arrangement of atoms in the zinc pyrithione molecule. These calculations can determine bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the complex. For instance, studies on similar zinc complexes have used DFT at the B3LYP level of theory to optimize geometries. academie-sciences.fracademie-sciences.fr In one study of a zinc complex, the geometry was optimized using the B3LYP/LanL2dz level of theory. academie-sciences.fr

Electronic Structure: The electronic structure, including the distribution of electron density and the nature of molecular orbitals, is critical to understanding the reactivity and properties of zinc pyrithione. DFT calculations provide information on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are key to describing electronic transitions and reactivity. Mulliken population analysis, derived from DFT, can reveal the ionic character of the bonds within the complex. iaea.org Studies on gas-phase pyrithione complexes with various transition metals, including zinc, have utilized DFT to understand their electronic structures and the oxidation state of the metal ion. nih.gov

Vibrational Frequencies: Theoretical vibrational frequencies calculated using DFT can be correlated with experimental infrared (IR) and Raman spectra to confirm molecular structures. For example, calculations on zinc oxide clusters have been performed to determine their vibrational frequencies. researchgate.net A study on a different zinc complex reported the calculated M-O stretching and bending frequencies, providing a reference for what could be expected for zinc pyrithione.

Vibrational ModePredicted Frequency (cm⁻¹)
M-O Stretching680.08, 629.66, 591.01
M-O Bending714.14, 680.08, 591.28, 497.34
C=O Stretching1785.47, 1767.89, 1607.74
C-O in-plane Bending779.61, 775.48, 629.66, 605.31

Ab Initio Methods for High-Level Property Prediction and Reaction Energetics

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods are computationally more intensive than DFT but can provide highly accurate predictions for molecular properties and reaction energetics.

Studies on related systems, such as the effects of the zinc ion and its ligands on proton transfer energetics in enzymes like carboxypeptidase A, have been conducted using ab initio molecular orbital methods. nih.gov Such calculations can elucidate the role of the zinc ion in biological processes. Furthermore, ab initio molecular dynamics (AIMD) has been used to study the hydration shell structure and dynamics of the aqueous Zn(II) ion, revealing the presence of both hexa- and pentacoordinated complexes. mdpi.com This is relevant as the biological activity of zinc pyrithione likely involves its interaction with aqueous environments. mdpi.com The study of the 2-hydroxypyridine/2-pyridone tautomeric system, which is the parent system of the pyrithione ligand, has also been investigated using ab initio methods, providing fundamental data on the ligand itself. documentsdelivered.com

Computational Modeling of Reaction Mechanisms and Transition States

Understanding the reaction mechanisms of zinc pyrithione, including its formation, dissociation, or interaction with biological targets, can be achieved through computational modeling. This involves identifying the reactants, products, and any intermediate structures, as well as the high-energy transition states that connect them.

Methods like nudged elastic band (NEB) can be used with DFT to find the minimum energy path between reactants and products and to locate the transition state structure. libretexts.org Frequency calculations on the presumed transition state structure are crucial to verify that it corresponds to a true saddle point on the potential energy surface, characterized by a single imaginary frequency. researchgate.net While specific studies detailing the full reaction mechanism of zinc pyrithione at this level of theory are not widely published, the fragmentation pathways of gas-phase metal-pyrithione complexes have been investigated, providing insights into their stability and decomposition. nih.gov The principles used in modeling reactions of other zinc compounds, such as the reaction between zinc phosphate (B84403) and iron oxide, can be applied to understand the reactivity of zinc pyrithione. tribonet.org

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful tool for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of interacting atoms, MD simulations can provide a detailed picture of dynamic processes such as conformational changes, solvent effects, and interactions with surfaces.

Investigation of Solution-Phase Behavior and Solvent Interactions

The behavior of zinc pyrithione in solution is critical to its function, particularly in applications like anti-dandruff shampoos where it interacts with an aqueous environment. MD simulations can model the interactions between zinc pyrithione and solvent molecules, such as water.

Simulations of aqueous zinc ions have shown that the Zn(II) cation is typically coordinated by six water molecules in an octahedral geometry, but can also exist in a five-coordinate state. mdpi.com The dynamics of water exchange between the first and second hydration shells of the zinc ion can be studied in detail using ab initio MD. mdpi.com Classical MD simulations have also been used to investigate the structure and dynamics of zinc sulfate (B86663) aqueous solutions, providing insights into properties like viscosity and conductivity. nd.edu These types of simulations are essential for developing accurate physiologically based pharmacokinetic (PBPK) models, which predict the absorption, distribution, metabolism, and excretion of compounds like zinc pyrithione. rti.org

Table 2: Properties of Hydrated Zinc(II) Ion from MD Simulations Note: This table summarizes findings on the general behavior of Zn(II) in aqueous solution, which is fundamental to understanding the solution-phase behavior of zinc pyrithione.

PropertyObservation from MD SimulationsReference
Predominant CoordinationHexacoordinated, Zn(H₂O)₆²⁺ (octahedral) mdpi.com
Minor Coordination SpeciesPentacoordinated, Zn(H₂O)₅²⁺ (trigonal bipyramidal) mdpi.com
Presence in TrajectoryZn(H₂O)₆²⁺: ~81.2%, Zn(H₂O)₅²⁺: ~16% mdpi.com
Solvent ExchangeDissociative mechanism linked to pentacoordinated species mdpi.com

Simulations of Adsorption and Interactions with Material Surfaces

The interaction of zinc pyrithione with surfaces is key to many of its applications, from its deposition on the scalp and hair follicles to its use as an antifouling agent on marine coatings. mdpi.com MD simulations can model the adsorption process and characterize the interactions between the molecule and various surfaces.

Combined DFT and MD studies have been used to investigate the adsorption of Zn(II) on mineral surfaces like kaolinite, identifying the preferred adsorption sites and the nature of the surface complexes (outer-sphere vs. inner-sphere). bohrium.com Other MD simulations have explored the adsorption of biomolecular fragments onto zinc sulfide (B99878) (ZnS) nanomaterial surfaces, revealing that charged molecules like aspartic and glutamic acid side chains show significant binding. nih.gov Such studies also investigate how surface coatings can alter these binding preferences. nih.gov Theoretical simulations have also been employed to understand the adsorption energy of zinc on surfaces like titanium dioxide, which is relevant for applications in batteries and coatings. researchgate.net These computational approaches provide a molecular-level understanding of the forces driving adsorption, including electrostatic interactions and hydrogen bonding, which govern the efficacy of zinc pyrithione in its various applications. bohrium.comrsc.org

In Silico Prediction of Molecular Interactions and Reactivity Profiles

Computational methods, particularly Density Functional Theory (DFT), have been instrumental in exploring the electronic structure and reactivity of zinc pyrithione and related compounds. These theoretical approaches provide insights into molecular geometries, charge distributions, and the nature of chemical bonding, which are crucial for understanding the compound's interactions and reactivity.

Molecular Geometry and Electronic Properties

Theoretical calculations, such as those employing DFT with various functionals and basis sets, are used to predict the optimized geometries of molecules, including bond lengths and angles. For instance, in related zinc complexes, DFT calculations have been used to determine the coordination environment of the zinc ion and the conformational arrangement of the ligands. researchgate.netmdpi.com

A key aspect of understanding a molecule's reactivity is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. nih.govnih.gov A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive. ornl.gov Computational studies on related metal complexes have utilized DFT to calculate these energy gaps to predict their stability and reactivity. nih.govescholarship.org

Mulliken population analysis is a computational method used to estimate the partial atomic charges within a molecule, providing a picture of the electron distribution. mdpi.comnih.govnih.govnih.gov This analysis helps in identifying the electrophilic and nucleophilic sites within a molecule, thereby predicting its interaction with other chemical species. For instance, in similar heterocyclic compounds, Mulliken charge analysis has been used to identify the most reactive sites for potential chemical reactions. nih.gov

Molecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the interactions of molecules in a dynamic environment, such as in solution. These simulations can model the behavior of zinc pyrithione in the presence of solvents like water, providing insights into its solvation and the stability of its structure in different media. researchgate.netresearchgate.netnih.govunic.ac.cy The development of accurate force fields, which are sets of parameters describing the potential energy of a system of particles, is crucial for the reliability of MD simulations. researchgate.netnih.govresearchgate.net For metal complexes like zinc pyrithione, specialized force field parameters are often required to accurately model the coordination bonds between the metal ion and its ligands. nih.govresearchgate.net

Computational docking studies have also been employed to predict the binding of zinc pyrithione to biological targets, such as enzymes. These studies can help in understanding the mechanism of its biological activity by identifying the specific interactions, like hydrogen bonds and hydrophobic interactions, that stabilize the complex with its target protein. mdpi.com

Computational Modeling of Crystal Packing, Polymorphism, and Crystal Growth

The solid-state properties of a compound are dictated by its crystal structure, including the arrangement of molecules in the crystal lattice. Computational modeling plays a significant role in predicting and understanding these properties.

Crystal Packing and Polymorphism

Crystal Structure Prediction (CSP) is a computational methodology aimed at identifying the most stable crystal structures (polymorphs) of a molecule based on its chemical composition. researchgate.netnih.govresearchgate.netmdpi.com This approach involves generating a multitude of hypothetical crystal packings and ranking them based on their calculated lattice energies. researchgate.netmdpi.comcymitquimica.comnih.gov The lattice energy represents the energy required to separate the ions in a crystal lattice to an infinite distance. researchgate.netmdpi.comcymitquimica.comnih.gov While CSP is a challenging field, it has proven valuable in identifying potential polymorphs and understanding the factors that govern crystal packing. researchgate.netnih.govresearchgate.netmdpi.com For zinc pyrithione, which exists as a dimer in its crystalline form, computational methods could be used to rationalize this packing arrangement and explore the possibility of other, yet undiscovered, polymorphs.

Crystal Growth

The morphology, or external shape, of a crystal is determined by the relative growth rates of its different faces. Computational models of crystal growth aim to predict this morphology by simulating the attachment of growth units to the crystal surface. researchgate.net Models like the Bravais-Friedel-Donnay-Harker (BFDH) model and kinetic models based on attachment energies can provide predictions of crystal habit. More advanced techniques, such as Monte Carlo simulations, can model the crystal growth process at a molecular level, taking into account factors like supersaturation and the presence of defects. These simulations can offer valuable insights into the mechanisms that control the growth of zinc pyrithione crystals and how their shape can be influenced by various conditions.

Reactivity, Degradation Pathways, and Environmental Transformation of Zinc;1 Hydroxypyridin 1 Ium 2 Thiolate

Hydrolytic Stability and Decomposition Kinetics in Aqueous Systems

Zinc pyrithione (B72027) exhibits low solubility in water, approximately 8 ppm at a neutral pH. wikipedia.org This characteristic makes it suitable for applications such as outdoor paints. wikipedia.org Under abiotic dark conditions, the hydrolysis half-life of zinc pyrithione has been reported to be greater than 90 days, indicating significant stability in the absence of light. nih.gov However, its stability is influenced by the composition of the aqueous medium. For instance, the presence of copper can lead to the formation of the more stable copper pyrithione. nih.gov

Studies have shown that in sterile seawater kept in the dark, the degradation of zinc pyrithione is slow, consistent with abiotic hydrolysis. nih.gov The decomposition kinetics in aqueous systems can be influenced by various factors. While the compound is relatively stable against simple hydrolysis, other environmental factors play a more significant role in its degradation.

Photochemical Degradation Mechanisms

The primary degradation pathway for zinc pyrithione in the environment is through photochemical reactions. nih.govnih.gov Exposure to sunlight, particularly ultraviolet (UV) light, leads to its rapid decomposition. wikipedia.orgnih.gov

Wavelength-Dependent Photolysis Studies

Photolysis of zinc pyrithione is highly dependent on the wavelength of light. Studies using simulated solar irradiation from a xenon light source have demonstrated that photodegradation follows pseudo-first-order kinetics. nih.gov The photolytic half-life in aqueous media can be as short as 9.2 to 15.1 minutes. nih.gov In another study using artificial seawater exposed to full sunlight, the photodegradation half-life was less than 2 minutes. nih.gov

Research has also explored the photoluminescence properties of zinc pyrithione. uq.edu.au One-photon excitation at various wavelengths and two-photon excitation in the near-infrared range (740-820 nm) have been used to characterize its emission spectra. nih.govwiley.comresearchgate.net The compound exhibits a broad emission peak between 470–550 nm when excited at 458 nm. uq.edu.au Two-photon excitation reveals a prominent peak at specific wavelengths. uq.edu.au These studies indicate a characteristic short average time-weighted emission lifetime of approximately 250 picoseconds, which can be used to distinguish it from other fluorescent species. nih.govwiley.com

Identification and Characterization of Photodegradation Products

The irradiation of aqueous solutions of zinc pyrithione results in the formation of several transformation products. nih.govresearchgate.net These byproducts have been identified using techniques such as liquid chromatography-atmospheric pressure chemical ionization mass spectrometry (LC-APCI-MS). nih.govresearchgate.net The major photodegradation products include:

2-pyridinesulfonic acid (PSA) nih.govnih.gov

Pyridine-N-oxide nih.govresearchgate.net

2-mercaptopyridine (B119420) nih.govresearchgate.net

2,2'-dithiobis(pyridine-N-oxide) nih.govresearchgate.net

2,2-dipyridyl disulfide nih.govresearchgate.net

2,2'-dithiobispyridine mono-N-oxide (PPMD) nih.govresearchgate.net

In some microcosm studies, 2-pyridine sulfonic acid and carbon dioxide were the only detectable degradation products after 30 days. nih.gov

Oxidation and Reduction Pathways of the Complex

While zinc itself is redox-inactive in biological systems, the thiol groups of the pyrithione ligand are susceptible to oxidation. nih.gov This can lead to the formation of various oxidation states, including sulfenic, sulfinic, and sulfonic acids. nih.gov The oxidation of the zinc-thiolate complex can result in the release of zinc ions. nih.gov For instance, peroxynitrite can oxidize the zinc-thiolate cluster, leading to the disruption of the complex. nih.gov The presence of other metals, such as copper, can also influence the redox behavior through transchelation reactions, where zinc pyrithione is converted to copper pyrithione. researchgate.net

Thermal Decomposition Profiles and Characterization of Gaseous Products

When heated to decomposition, zinc pyrithione emits toxic fumes containing nitrogen oxides, sulfur oxides, and zinc oxide. nih.gov The melting point of zinc pyrithione is approximately 240°C, at which it decomposes. wikipedia.org

Detailed studies on the thermal decomposition of related zinc compounds, such as zinc hydroxy-sulfate-hydrate minerals and zinc carbonate hydroxide (B78521), provide insights into the potential decomposition pathway of zinc pyrithione. researchgate.netresearchgate.net These studies, using techniques like thermogravimetric analysis (TGA) and mass spectrometry (MS), show that thermal decomposition typically involves dehydration, dehydroxylation, and the evolution of gaseous products like SO2 and CO2. researchgate.netresearchgate.netcore.ac.uk For zinc hydroxy-sulfate-hydrate minerals, the final solid product at temperatures up to 1000°C is primarily zinc oxide (ZnO). researchgate.netresearchgate.net The thermal decomposition of zinc acetate (B1210297), another related compound, releases acetic acid, acetone, and carbon dioxide. core.ac.uk

Interaction with Environmental Constituents in Abiotic Systems

In the environment, zinc pyrithione interacts with various abiotic components, which significantly affects its fate and transformation.

Dissolved Organic Matter (DOM): The presence of dissolved organic matter in water can accelerate the photolysis of zinc pyrithione. nih.gov

Nitrate (B79036) Ions: Nitrate ions also have a positive effect on the degradation rate, though to a lesser extent than DOM. nih.gov

Sediment: Zinc pyrithione is expected to be immobile in soil and sediment. nih.gov However, its degradation is rapid in the water phase, with minimal accumulation in the sediment. nih.gov Studies using seawater/sediment inoculum have shown half-lives ranging from 2 to 22 hours under aerobic conditions, suggesting that biodegradation can be an important fate process. nih.gov

Metal Ions: As previously mentioned, zinc pyrithione can undergo transchelation with other metal ions present in the environment. Notably, in the presence of copper, it can readily convert to copper pyrithione, which has different toxicity and stability characteristics. researchgate.netnih.gov This interaction is particularly relevant in marine environments where copper-based antifouling paints are used. researchgate.net

Data Tables

Table 1: Photodegradation Half-life of Zinc Pyrithione

ConditionHalf-lifeReference
Aqueous media, simulated solar irradiation9.2 - 15.1 min nih.gov
Artificial seawater, full sunlight< 2 min nih.gov
Sterile seawater, sunlight8.3 ± 0.9 min nih.govresearchgate.net

Table 2: Identified Photodegradation Products of Zinc Pyrithione

Product NameChemical FormulaReference
2-pyridinesulfonic acidC₅H₅NO₃S nih.govnih.gov
Pyridine-N-oxideC₅H₅NO nih.govresearchgate.net
2-mercaptopyridineC₅H₅NS nih.govresearchgate.net
2,2'-dithiobis(pyridine-N-oxide)C₁₀H₈N₂O₂S₂ nih.govresearchgate.net
2,2-dipyridyl disulfideC₁₀H₈N₂S₂ nih.govresearchgate.net
2,2'-dithiobispyridine mono-N-oxideC₁₀H₈N₂OS₂ nih.govresearchgate.net
Carbon dioxideCO₂ nih.gov

Complexation with Other Metal Ions in Aquatic Environments

A significant reaction pathway for zinc pyrithione in aquatic environments is transchelation, a process where the zinc ion (Zn²⁺) in the complex is exchanged for another metal ion present in the water. This process is particularly relevant in marine environments where various metal ions are naturally present or introduced from anthropogenic sources.

The most notable transchelation reaction involves copper ions (Cu²⁺). researchgate.netnih.govnih.gov When zinc pyrithione is released into seawater, especially from antifouling paints that also contain copper compounds, it can readily transform into copper pyrithione (CuPT). researchgate.netnih.gov Studies have shown that this transformation can be rapid and extensive. In the presence of naturally occurring concentrations of free Cu²⁺ in seawater, a partial transchelation of ZnPT to CuPT occurs. nih.gov A complete transchelation has been observed when Cu²⁺ is present at equimolar concentrations with ZnPT. nih.gov In fact, when leached from paints containing both ZnPT and copper(I) oxide (Cu₂O), the resulting biocide found in the water is copper pyrithione, with no detectable trace of the original zinc pyrithione. nih.gov It has been reported that up to 50% of the nominal concentration of zinc pyrithione can be converted to copper pyrithione at ambient seawater copper levels. mst.dk

This transformation is significant because copper pyrithione is generally considered a more stable and, for some aquatic communities, a more toxic compound than zinc pyrithione. nih.gov The pyrithione ligand itself is known to be an ionophore, capable of transporting metal ions like Zn²⁺ and Cu²⁺ across cell membranes, which is a key aspect of its biological activity. nih.govmdpi.commdpi.com Beyond copper, it is suggested that zinc pyrithione can also form more stable complexes with other environmentally relevant metals such as iron and manganese, although the transformation to copper pyrithione is the most frequently documented. mst.dknerc.ac.ukresearchgate.net

Interaction with Dissolved Organic Matter and Environmental Colloids

The behavior and persistence of zinc pyrithione and its transformation products in aquatic environments are heavily influenced by their interactions with dissolved organic matter (DOM) and environmental colloids, such as those found in sediment.

Zinc pyrithione is characterized as a neutral and hydrophobic compound with low water solubility. mst.dk This hydrophobicity results in a high affinity for organic matter, as indicated by its high organic matter-water partition coefficient (log Koc) ranging from 2.9 to 4.0. mst.dk Consequently, upon entering an aquatic system, zinc pyrithione tends to partition from the water column and adsorb onto suspended particles and bottom sediments. squarespace.com This sorption process is a key factor in its distribution and degradation. mst.dk

The interaction with DOM can have competing effects. On one hand, increasing concentrations of DOM can accelerate the photodegradation of zinc pyrithione, likely because DOM acts as a photosensitizer. nih.gov On the other hand, in dark or low-light conditions, such as in turbid waters or deeper water columns, the association with organic matter can lead to the compound's persistence, with studies showing it can be stable for over 48 hours under these conditions. nih.gov

Degradation of zinc pyrithione leads to various metabolites, a significant portion of which also sorb to sediment. mst.dk Studies have shown that the concentration of non-extractable metabolites bound to sediment can increase over time, constituting a major fraction of the total compound added to the system. mst.dk In wastewater treatment plants, a significant route of dissipation for zinc pyrithione is through both extractable and non-extractable sorption to sludge. regulations.gov The strong binding of the parent compound and its metabolites to sediment and organic colloids affects their bioavailability and subsequent degradation rates, often resulting in a two-phase degradation pattern: a rapid initial phase in the water column followed by a slower phase in the sediment. mst.dk

Formation Pathways of Environmental Transformation Products

Zinc pyrithione degrades in the environment through several key pathways, including photodegradation, biodegradation, and chemical transformation (transchelation), leading to a variety of products. The compound is generally stable against hydrolysis at environmentally relevant pH levels. mst.dk

Photodegradation: Photolysis, or degradation by sunlight, is a dominant and very rapid transformation pathway for zinc pyrithione in the sunlit surface layers of aquatic environments. mst.dknih.gov The process follows pseudo-first-order kinetics. nih.gov

Half-life: The photolytic half-life of zinc pyrithione is very short, with reported values ranging from 7 to 45 minutes depending on light intensity. nih.gov Specific studies have estimated half-lives of 8.3 minutes in seawater under sunlight, 13 minutes in a pH 9 buffer, and 17.5 minutes in artificial seawater. mst.dkresearchgate.netnih.gov

Biodegradation: Microbial activity in water and sediment contributes to the breakdown of zinc pyrithione under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. The degradation often follows a biphasic pattern, with rapid removal from the water phase followed by a slower transformation in the sediment. mst.dk

Aerobic Pathway: Under aerobic conditions, the initial step is the formation of the disulfide metabolite, 2,2'-dithiobis(pyridine-N-oxide), also known as omadine disulfide. mst.dk Further degradation leads to the formation of more polar, heterocyclic metabolites. mst.dk The combined half-life (DT50) for degradation and sorption in an aerobic water-sediment system was found to be 21 hours. squarespace.com

Anaerobic Pathway: Degradation is significantly faster under anaerobic conditions, with a reported DT50 of just 0.5 hours in a marine water-sediment system. squarespace.com The terminal products in anaerobic environments consist mainly of sediment-bound residues. squarespace.com

Mineralization: Complete degradation to carbon dioxide (CO₂) occurs, though the rate varies. In one study, mineralization in a marine system was low (0.44% after 84 days), while in a freshwater system, it was higher (12% after 30 days). mst.dk

Transchelation: As detailed in section 6.5.1, the exchange of zinc for other metal ions, primarily copper, is a major transformation pathway, yielding copper pyrithione (CuPT). researchgate.netnih.gov

The combination of these pathways results in a complex mixture of transformation products in the environment.

Table 1: Key Environmental Transformation Products of Zinc;1-hydroxypyridin-1-ium-2-thiolate

Click to view table
Transformation ProductFormation Pathway(s)Reference(s)
Copper Pyrithione (CuPT)Transchelation researchgate.net, nih.gov
2,2'-dithiobis(pyridine-N-oxide) (Omadine Disulfide)Biodegradation (Aerobic), Photodegradation nih.gov, mst.dk
Pyridine-2-sulfonic acid (PSA)Biodegradation (Aerobic), Photodegradation nih.gov, squarespace.com, mst.dk, nih.gov, regulations.gov, researchgate.net
Pyridine-N-oxide-2-sulfonic acidBiodegradation (Aerobic) squarespace.com
2-MercaptopyridinePhotodegradation nih.gov
Pyridine-N-oxidePhotodegradation nih.gov
2,2'-Dithiobispyridine mono-N-oxide (PPMD)Photodegradation nih.gov
Carbon Dioxide (CO₂)Biodegradation (Mineralization) mst.dk, nih.gov
Sediment-Bound ResiduesBiodegradation (Aerobic & Anaerobic) squarespace.com, mst.dk

Table 2: Reported Degradation Half-Lives (DT50/T½) of this compound

Click to view table
Degradation ProcessConditionHalf-LifeReference(s)
PhotodegradationSeawater, Sunlight8.3 ± 0.9 minutes nih.gov, researchgate.net
PhotodegradationpH 9 Buffer13 minutes mst.dk
PhotodegradationArtificial Seawater17.5 minutes mst.dk
PhotodegradationSimulated Solar Irradiation9.2 - 15.1 minutes nih.gov
Overall Degradation (Water + Sediment)Aerobic21 hours squarespace.com
Overall Degradation (Water + Sediment)Anaerobic0.5 hours squarespace.com
Removal from Water Phase (Degradation + Sorption)Aerobic / Anaerobic0.5 - 0.6 hours mst.dk
Removal of Sorbed PyrithioneAerobic4 days mst.dk
Removal of Sorbed PyrithioneAnaerobic19 hours mst.dk
HydrolysispH 5, 7, 9Stable mst.dk

Advanced Applications and Mechanistic Studies Excluding Human/clinical/safety Research

Material Science Applications

The unique chemical properties of zinc pyrithione (B72027), particularly its low aqueous solubility and broad-spectrum antimicrobial activity, make it a valuable component in the development of advanced materials. wikipedia.orgnih.gov

Incorporation into Polymer Matrices for Functional Materials Development

Zinc pyrithione is utilized as an additive to prevent the microbial degradation and deterioration of various manufacturing materials, including plastics, polymers, and latexes. lidsen.com Its incorporation into polymer matrices results in functional materials with inherent antimicrobial properties. Research has demonstrated the efficacy of ZPT when manufactured into thin film rolls as a protective antibacterial layer. lidsen.com In one study, polymer films containing 2.5% and 5% ZPT were tested for their ability to inhibit the growth of common bacteria.

A study evaluating ZPT-infused polymer films against Enterococcus faecalis and Escherichia coli yielded significant inhibition. lidsen.com The growth of both bacterial species was strongly inhibited by films containing ZPT compared to a control film with no active ingredient. lidsen.com The inhibition of E. faecalis was nearly complete, while E. coli growth was inhibited by over 95% in a dose-dependent manner. lidsen.com Such findings underscore the potential for ZPT-polymer composites in applications requiring surfaces with persistent antibacterial characteristics. lidsen.com

Table 1: In Vitro Antibacterial Efficacy of ZPT in Polymer Films

Bacterial StrainZPT Concentration in FilmObserved InhibitionReference
Enterococcus faecalis2.5% and 5%Strong inhibition, approaching complete growth prevention. lidsen.com
Escherichia coli2.5% and 5%>95% growth inhibition, observed to be dose-dependent. lidsen.com

Development of Coatings with Controlled Release Characteristics

The very low solubility of zinc pyrithione in water (approximately 8 ppm at neutral pH) is a key property exploited in the development of coatings with controlled release characteristics. wikipedia.org When formulated into products like paints, ZPT is delivered as a particulate material. nih.gov These particles can be deposited and retained on surfaces, where they act as reservoirs that slowly release the molecularly active compound over time, providing extended and persistent antimicrobial benefits. nih.gov

This slow-release mechanism is particularly valuable in antifouling paints for marine applications. drugbank.com To further refine this controlled release, research has explored the encapsulation of zinc pyrithione. One such approach involves encapsulating ZPT within a silica (B1680970) shell, a technique that allows for tailoring the release rate of the biocide from the coating. blaainno.dk This method aims to achieve a more linear and sustained release profile over time, optimizing the antifouling performance while minimizing the initial burst release. blaainno.dk

Research into Corrosion Inhibition Mechanisms in Materials

Zinc pyrithione contributes to the protective properties of anti-corrosive paints primarily through its function as a booster biocide. asm.org The mechanism of corrosion often involves microbial activity, where microorganisms growing on a metal surface can accelerate the degradation process. asm.org By effectively inhibiting the growth of a broad spectrum of microorganisms, including bacteria and fungi, ZPT helps maintain the integrity of the protective paint film. asm.org

The inhibition mechanism also involves the chemical interaction of the compound with the metal surface. Organic compounds containing electron-donating elements like nitrogen, oxygen, and sulfur, all present in zinc pyrithione, are known to be valuable in preventing the corrosion of zinc. researchgate.net Research on organic chelating inhibitors for zinc suggests that corrosion inhibition can be explained by a chelation reaction between the zinc surface and the organic molecule, leading to the formation of a protective organometallic layer. researchgate.netresearchgate.net This layer acts as a barrier, decreasing the rate of electron transfer, which is a key step in the corrosion process. researchgate.netresearchgate.net Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are used to quantify the effectiveness of such inhibitors. researchgate.netabechem.com

Table 2: Principles of ZPT in Corrosion Inhibition

MechanismDescriptionReference
Biocidal ActionInhibits the growth of microorganisms (bacteria, fungi) that can accelerate corrosion processes on a metal surface. asm.org
Protective Film FormationThe organic molecule can chelate with the metal surface, forming a protective organometallic layer that acts as a physical barrier. researchgate.netresearchgate.net
Electrochemical ControlThe protective layer modifies the cathodic corrosion behavior by decreasing the electron transfer rate at the metal-electrolyte interface. researchgate.netresearchgate.net

Precursor for Zinc Sulfide (B99878) Nanomaterials and Quantum Dots

Recent research has identified zinc pyrithione as a viable single-source precursor for the synthesis of zinc sulfide (ZnS) nanomaterials. In one study, a ZnS-coated, nitrogen and sulfur co-doped carbon (ZnS/NSC) composite was successfully prepared by the calcination of zinc pyrithione. acs.org This process leverages the fact that the ZPT molecule contains both zinc and sulfur, the constituent elements of ZnS, in addition to carbon and nitrogen which form the doped carbon matrix upon thermal decomposition. The resulting composite, featuring ZnS nanoparticles encapsulated in the NSC matrix, demonstrated potential for high-performance sodium-ion batteries. acs.org The synthesis created chemical bridges (C–S–Zn and S–O–Zn bonds) between the ZnS nanoparticles and the carbon substrate, which enhanced electrochemical performance. acs.org

Table 3: Synthesis of ZnS/NSC Composite from Zinc Pyrithione Precursor

PrecursorSynthesis MethodResulting MaterialKey FindingReference
zinc;1-hydroxypyridin-1-ium-2-thiolateCalcinationZnS nanoparticles encapsulated in N,S co-doped carbon (A-ZnS/NSC)Demonstrated high reversible specific capacity (516.6 mA h g⁻¹ at 100 mA g⁻¹) and excellent cycling stability for sodium-ion battery applications. acs.org

Mechanisms of Antimicrobial Action at the Cellular and Molecular Level (In Vitro Studies)

The antimicrobial activity of zinc pyrithione is not based on a single mode of action but rather on a combination of effects that disrupt essential cellular processes in microorganisms.

Interaction with Microbial Cell Membranes and Permeability Disruption

A primary target of zinc pyrithione is the microbial cell membrane, where it disrupts both structure and function through several mechanisms. One of the most studied mechanisms is its action as an ionophore. lidsen.com The pyrithione ligand can dissociate from the zinc ion and bind to other available metal ions in the extracellular environment, such as copper. drugbank.com This newly formed copper-pyrithione complex acts as an ionophore, shuttling copper ions across the cell membrane into the cytoplasm. lidsen.com This influx of copper disrupts cellular metabolism by damaging essential iron-sulfur cluster proteins. lidsen.comdrugbank.com It is believed that pyrithione can also facilitate copper transport across intracellular membranes, allowing it to access organelles like mitochondria. lidsen.com

In addition to its ionophoric activity with copper, ZPT can also increase intracellular zinc levels, which can lead to cellular stress. nih.gov The ability of different zinc salts to penetrate cell membranes depends on the counterion, and the pyrithione ligand enhances this transport. nih.gov

Furthermore, research on E. coli has moved beyond the assumption of simple passive diffusion, identifying specific membrane transporters involved in the uptake of pyrithione and its metal complexes. dtu.dk Studies using knockout strains of E. coli have implicated the transporters FepC and MetQ in this process. dtu.dk The same research suggested that once inside the cell, efflux pumps like CopA and ZntA attempt to remove the toxic levels of copper and zinc that accumulate due to the action of pyrithione. dtu.dk Another proposed mechanism is the disruption of membrane transport by blocking the proton pump that energizes the transport system. wikipedia.org Finally, ZPT has been shown to form stable interactions with phosphatidylethanolamine, a key phospholipid in bacterial membranes, which suggests a mode of action involving the binding to and breakdown of the cell membrane, potentially forming pores. lidsen.com

Table 4: Summary of In Vitro Mechanisms of Microbial Membrane Disruption by Zinc Pyrithione

MechanismDescriptionAffected Microorganism (in vitro)Reference
Copper Ionophore ActivityPyrithione ligand shuttles extracellular copper across the plasma and intracellular membranes, leading to toxic intracellular copper levels and damage to iron-sulfur proteins.Fungi (e.g., Saccharomyces cerevisiae, Malassezia globosa) lidsen.comdrugbank.com
Zinc Ionophore ActivityIncreases intracellular zinc concentration, leading to mismetallation and cellular stress.Yeast, Bacteria nih.gov
Membrane Transporter HijackingUtilizes specific bacterial membrane transporters (FepC, MetQ) for cellular uptake.Escherichia coli dtu.dk
Proton Pump InhibitionDisrupts membrane transport by blocking the proton pump that provides energy for transport processes.Fungi wikipedia.org
Phospholipid InteractionForms stable interactions with membrane phospholipids (B1166683) (e.g., phosphatidylethanolamine), potentially leading to membrane breakdown and pore formation.Bacteria lidsen.com

Inhibition of Essential Microbial Cellular Pathways (e.g., metal homeostasis, enzyme activity)

The antimicrobial action of this compound is significantly attributed to its ability to disrupt fundamental cellular processes in microbes, primarily through the dysregulation of metal homeostasis and the inhibition of crucial enzymatic activities. A key mechanism involves the pyrithione ligand, which acts as an ionophore. wikipedia.orgdrugbank.comnih.gov In the presence of environmental copper, the zinc complex can undergo a transchelation reaction, where the zinc is exchanged for copper, forming copper pyrithione. nih.gov The pyrithione component then shuttles copper ions across the microbial plasma membrane and intracellular membranes, leading to a toxic influx of copper into the cell. drugbank.comnih.govresearchgate.netnih.gov

This sudden increase in intracellular copper concentration is highly detrimental, leading to the damage and inactivation of essential iron-sulfur (Fe-S) cluster-containing proteins. researchgate.netnih.govnih.gov These Fe-S proteins are vital for a wide range of metabolic functions, including respiration and amino acid biosynthesis. researchgate.netspecialchem.com Studies in the model yeast Saccharomyces cerevisiae have demonstrated that the compound specifically decreases the activity of Fe-S-containing enzymes like aconitase and isopropylmalate isomerase, while enzymes lacking these clusters remain largely unaffected. researchgate.net This targeted destruction of Fe-S clusters disrupts fungal metabolism, effectively inhibiting growth. researchgate.netnih.gov

Furthermore, the ionophoretic nature of pyrithione can also lead to an accumulation of intracellular zinc, which can cause mismetallation of proteins and contribute to cellular stress. nih.govnih.govepa.gov The compound is also known to inhibit other key enzymes. For example, it has been shown to be a potent inhibitor of proteases such as cathepsin L. nih.gov This inhibition is attributed to the thiophilic nature of the zinc ion and its ability to bind to cysteine residues in the active sites of these enzymes. nih.gov

Induction of Oxidative Stress and Reactive Oxygen Species in Microbial Systems

This compound exerts antimicrobial effects by inducing significant oxidative stress within microbial cells. The disruption of metal ion homeostasis is a primary trigger for this process. The influx of copper, facilitated by the pyrithione ionophore, can participate in Fenton-like reactions, leading to the generation of highly damaging reactive oxygen species (ROS), such as superoxide (B77818) anions and hydroxyl radicals. nih.govgallinee.com These ROS molecules cause widespread cellular damage by oxidizing vital biomolecules, including proteins, lipids, and nucleotides. reddit.com

Broad-Spectrum Antimicrobial Efficacy against Fungi and Bacteria in Culture

This compound exhibits potent, broad-spectrum antimicrobial activity, demonstrating efficacy against a wide array of fungi, as well as both Gram-positive and Gram-negative bacteria. nih.govredox.comzimmerpeacocktech.com Its fungistatic and bacteriostatic properties inhibit the division and growth of these microorganisms. healthline.comacs.org This wide-ranging effectiveness has been documented in numerous in vitro studies, which quantify its potency using the minimum inhibitory concentration (MIC), the lowest concentration of the compound that prevents visible microbial growth.

The compound is effective against pathogens from the Streptococcus and Staphylococcus genera. healthline.comacs.org For instance, it has been shown to reduce levels of biofilm-associated Staphylococcus aureus with an MIC of 1 µg/mL. mdpi.com Studies have also demonstrated its activity against Acinetobacter baumannii, with a dose-dependent reduction in biofilm-associated cells. researchgate.net Its efficacy extends to various streptococcal strains, where it has shown significant synergistic activity when combined with other antimicrobials. mdpi.com The table below presents a selection of reported MIC values against various microorganisms, illustrating the compound's broad-spectrum efficacy.

Antifouling Mechanisms in Marine and Industrial Biofilm Systems

This compound is a widely used biocide in antifouling paints for marine structures and vessels. nih.gov Its effectiveness stems from its ability to prevent the settlement (biofouling) of a broad range of marine organisms, including algae, barnacles, tubeworms, and microbial slimes, on submerged surfaces. epa.govredox.com The compound's very low solubility in water allows it to be incorporated into paint formulations, from which it is slowly released from the surface. nih.govhealthline.com This slow-release mechanism creates a hostile microscopic environment at the paint-water interface that deters fouling organisms. It is often used as a co-biocide with copper-based compounds to provide a wider spectrum of protection, as it is effective against some copper-resistant organisms.

Inhibition of Microbial Adhesion and Biofilm Formation

A critical step in the fouling process is the formation of a primary biofilm by bacteria and diatoms. This compound effectively counteracts this by inhibiting the initial adhesion of microorganisms to surfaces. Studies on zinc-based nanoparticles have shown they can significantly reduce bacterial adhesion and subsequent biofilm formation. The compound disrupts the ability of bacteria to form and maintain these complex communities. researchgate.net For example, zinc at non-bactericidal concentrations has been shown to effectively block biofilm formation by pathogens such as Salmonella Typhimurium and Haemophilus parasuis in a dose-dependent manner. By preventing the establishment of this initial microbial layer, the compound hinders the subsequent settlement of larger, macroscopic fouling organisms that rely on the biofilm as a substrate.

Electrochemical Applications

The electrochemical properties of this compound have been utilized primarily in the field of analytical chemistry for its quantitative determination. A notable application is the use of differential pulse polarography (DPP) for the analysis of the compound in various commercial products. researchgate.net

This method is based on the electrochemical reduction of the zinc ions within the complex at a dropping mercury working electrode. researchgate.net In an ammoniacal buffer, the compound yields a well-defined polarographic peak, and the peak current is directly proportional to the concentration of the compound in the sample. researchgate.net Researchers have successfully applied this sensitive and simple DPP method for the routine and rapid quality control of products to ensure the active ingredient is present at the correct concentration. researchgate.net The technique has proven suitable for determining the compound's content in complex matrices, demonstrating its robustness for analytical purposes. nih.govresearchgate.net While the zinc ion itself is not redox-active, its release from sulfur-containing ligands can be part of biological redox-sensing mechanisms, though this has not been translated into a fabricated electrochemical sensor application. nih.gov

Table of Mentioned Compounds

Compound Name Other Names
This compound Zinc pyrithione, ZnPT
Copper Cu
Copper pyrithione CuPT
Saccharomyces cerevisiae Baker's yeast
Aconitase -
Isopropylmalate isomerase -
Cathepsin L -
Klebsiella pneumoniae -
Superoxide dismutase -
Staphylococcus aureus -
Acinetobacter baumannii -
Streptococcus -
Salmonella Typhimurium -
Haemophilus parasuis -

Research into Electrochemical Sensors for Non-Biological Analytes

The inherent chelating properties of zinc pyrithione and its ability to interact with metal ions form the basis for its use in analytical methods, including those with potential for electrochemical sensing. Research has focused on detecting zinc pyrithione in environmental samples, and these methods often rely on its transformation in the presence of other metals, a principle that can be harnessed for sensor development.

A key reaction is the transchelation of zinc pyrithione into a stable copper(II) complex. nih.gov This process, where the pyrithione ligand exchanges the zinc ion for a copper ion, is particularly relevant because zinc pyrithione can interact with stainless steel components in analytical systems like high-performance liquid chromatography (HPLC). nih.gov Converting it to the more stable copper pyrithione complex allows for reliable detection. nih.gov This transchelation reaction demonstrates the compound's affinity for heavy metals like copper. nih.gov

Studies have developed sensitive analytical methods for determining zinc pyrithione in water. One such method uses liquid chromatography coupled with atmospheric pressure chemical ionisation mass spectrometry (LC-APCI-MS) after forming the copper chelate, achieving a detection limit of 20 ng/L. nih.gov Another advanced method for environmental water samples combines online solid-phase extraction with LC-APCI-MS, reaching a detection limit as low as 18 ng/L. nih.gov The stability of zinc pyrithione during analysis is a critical factor, with research showing that adding ammonium (B1175870) acetate (B1210297) to the mobile phase in HPLC can stabilize the compound and prevent its decomposition. elsevierpure.com

Analytical MethodAnalyte/ContextKey FindingsDetection LimitSource
HPLC-APCI-MSZPT in aqueous samplesUses transchelation of ZPT into a stable copper(II) complex before analysis to avoid interactions with HPLC components.20 ng/L nih.gov
On-line SPE & LC-APCI-MSZPT in environmental waterEmploys solid phase extraction for preconcentration, achieving high sensitivity.18 ng/L nih.gov
LC-MSDirect analysis of ZPTAddition of 20 mM ammonium acetate to the mobile phase stabilizes ZPT, allowing for direct analysis without transchelation.Not specified elsevierpure.com
UHPLC-MS/MSZPT deposition on surfacesA sensitive method developed for quantifying low levels of deposition.1 ng/mL nih.gov

Investigation of Electrocatalytic Properties

While direct research into the electrocatalytic properties of zinc pyrithione for synthetic purposes is not extensively documented, its electrochemical behavior is central to its antimicrobial mechanism. The compound is known to disrupt cellular membrane transport and integrity. mdpi.comguidechem.com One proposed mechanism involves the depolarization of cell membranes, which is fundamentally an electrochemical process. nih.gov

The antifungal action of zinc pyrithione has been linked to a complex mechanism involving copper. nih.gov It is proposed that pyrithione acts as a copper ionophore, increasing the influx of copper into cells. nih.gov This leads to the damage of critical iron-sulfur clusters in proteins essential for fungal metabolism. mdpi.comnih.gov This disruption of iron-sulfur protein activity is an indirect manifestation of redox activity, a cornerstone of electrocatalysis. The ability of the pyrithione ligand to shuttle metal ions and perturb cellular electrochemical gradients highlights its potential for mediating electron transfer processes.

Role in Catalysis and Organic Synthesis

The zinc center and the reactive nature of the pyrithione ligand provide opportunities for the compound to be used in catalysis and as a reagent in chemical transformations.

Lewis Acid Catalysis in Organic Reactions

The zinc ion (Zn²⁺) in zinc pyrithione can function as a Lewis acid, enabling it to catalyze certain organic reactions. nih.govlibretexts.org A Lewis acid is a chemical species that can accept an electron pair. In biological systems, zinc is a classic example of a metal ion that acts as a Lewis acid to catalyze hydrolytic reactions. libretexts.org

In zinc pyrithione, the coordination of the zinc ion to thiolate ligands softens the zinc center. nih.gov This modification of the zinc's Lewis acid character can enhance its interaction with soft bases like amines or amides. nih.gov This principle has been explored in the context of using metal-rich biomass as a source for "green" catalysts. Studies have shown that zinc extracted from plants can serve as a supported Lewis acid catalyst for Friedel-Crafts reactions, such as the acetylation of anisole (B1667542) and the benzylation of toluene. researchgate.net These findings support the potential for zinc complexes, including zinc pyrithione, to be employed as Lewis acid catalysts in synthetic organic chemistry.

Use as a Reagent in Specific Organic Transformations

Zinc pyrithione is primarily known for its applications as a biocide, but it also serves as an organic chemical intermediate. guidechem.com The synthesis of zinc pyrithione itself involves specific transformations where its precursor, the sodium salt of 1-hydroxy-2-pyridinethione (sodium pyrithione), acts as a key reagent. specialchem.comgoogle.com

The common synthesis route involves the reaction of sodium pyrithione with a zinc salt, such as zinc sulfate (B86663) or zinc chloride, to precipitate the final zinc pyrithione product. specialchem.comgoogle.comchemicalbook.com In this transformation, the pyrithione anion acts as a nucleophile and a chelating ligand, displacing the counter-ions of the zinc salt. This reactivity highlights the potential of the pyrithione moiety to be used in other transformations where the transfer of the pyrithione group or chelation is desired.

Environmental Remediation Contexts

The strong chelating ability of the pyrithione ligand is central to the environmental fate of zinc pyrithione and suggests its potential use in remediation strategies.

Chelation of Heavy Metals for Removal from Contaminated Water

Zinc pyrithione is known to undergo transchelation, a process where the pyrithione ligand exchanges its coordinated zinc ion for another metal ion present in the environment. mst.dk This property is particularly significant in marine environments where other metals, especially copper, may be present. nih.gov

When zinc pyrithione is released into seawater, it can react with available copper ions (Cu²⁺), which may be present naturally or leached from copper-based antifouling paints. nih.gov The result is the formation of copper pyrithione (CuPT), a more stable metal-pyrithione complex. nih.govmst.dk This demonstrates a preferential chelation of copper by the pyrithione ligand. The process can be complete if copper is present at an equimolar concentration. nih.gov This inherent ability to bind and sequester heavy metal ions like copper from an aqueous solution is the fundamental principle behind using chelating agents for environmental remediation.

This reactivity is also influenced by other chemical agents. For instance, strong chelating agents like EDTA can dissociate zinc pyrithione by sequestering the zinc ion, which further illustrates the compound's involvement in chelation equilibria. researchgate.netnih.gov

PhenomenonContextKey FindingSource
TranschelationZPT in seawaterZPT readily transforms into copper pyrithione (CuPT) in the presence of copper ions. CuPT is more stable. nih.govmst.dk
Chelation by LigandAnalytical determinationThe pyrithione ligand is used to form a stable copper chelate for sensitive detection, highlighting its affinity for copper. nih.gov
Dissociation by ChelationInteraction with EDTAThe addition of the chelating agent EDTA can break down the ZPT complex by binding to the zinc ion. researchgate.net
Environmental FateLeaching from paintsWhen leached from paints containing both ZPT and copper sources (like Cu₂O), the detected product is CuPT, not ZPT. nih.gov

Potential Role in Phytoremediation Strategies for Metal Contaminants

Extensive research into the phytoremediation of heavy metal contaminants has explored the use of various plant species and soil amendments to enhance the removal of toxic metals from the environment. Phytoremediation is an environmentally friendly and cost-effective approach that utilizes plants to extract, accumulate, and detoxify pollutants from soil and water. scirp.orgscirp.orgnih.gov The primary mechanisms of phytoremediation include phytoextraction, phytostabilization, phytovolatilization, and rhizofiltration. scirp.orgscirp.org

While there is a significant body of research on the role of the element zinc in plant physiology and its interactions with other heavy metals in the context of phytoremediation, a thorough review of scientific literature reveals a notable absence of studies specifically investigating the compound This compound (more commonly known as zinc pyrithione) for this purpose. Current research on enhancing phytoremediation focuses on the application of chelating agents and the role of essential nutrients, like zinc, in mitigating the toxicity of other heavy metals and promoting plant growth in contaminated soils. frontiersin.orgresearchgate.net

The available scientific data centers on the broader role of zinc as a nutrient and its antagonistic or synergistic effects on the uptake of other heavy metals by plants. For instance, zinc application has been shown to reduce the uptake and translocation of cadmium in plants, which is a key mechanism for reducing the toxicity of this widespread contaminant. frontiersin.orgmdpi.com This is achieved through competition for the same uptake and transport systems within the plant. frontiersin.org

Detailed Research Findings on Zinc's Role in Phytoremediation

The following table summarizes findings from various studies on the effect of zinc on the uptake of other heavy metals in different plant species.

Plant SpeciesHeavy Metal ContaminantEffect of Zinc ApplicationKey Findings
Oryza sativa (Rice)Chromium (Cr)Foliar application of zinc mitigated Cr uptake. frontiersin.orgImproved plant growth and zinc bio-fortification were observed. frontiersin.org
Salvia sclarea (Clary Sage)Cadmium (Cd)Excess zinc supply reduced cadmium uptake and translocation. mdpi.comZinc application helped restore chloroplast structure and photosystem II efficiency, mitigating cadmium toxicity. mdpi.com
Ricinus communis (Castor)Cadmium (Cd) and Zinc (Zn)Low levels of cadmium promoted the accumulation of zinc. nih.govHigh concentrations of cadmium inhibited zinc accumulation. The roots were the primary site of accumulation for both metals. nih.gov
General Crop PlantsVarious Heavy Metals (HMs)Zinc application generally reduces the uptake and translocation of HMs. frontiersin.orgZinc improves membrane stability, nutrient uptake, and photosynthetic performance under heavy metal stress. frontiersin.org

Interactive Data Table: Effect of Zinc on Heavy Metal Accumulation

The table below provides an interactive look at how zinc concentrations can influence the accumulation of other metals in plants, based on generalized findings from multiple studies.

Zinc LevelEffect on Contaminant UptakeObserved Plant Response
LowHighIncreased toxicity symptoms, reduced growth.
OptimalLowImproved growth, enhanced stress tolerance. frontiersin.org
HighVariablePotential for zinc toxicity, antagonistic effects on other nutrients. frontiersin.org

Analytical Methodologies for Detection and Quantification of Zinc;1 Hydroxypyridin 1 Ium 2 Thiolate

Chromatographic Techniques

Chromatographic methods are powerful tools for separating the components of a mixture, allowing for the precise quantification of zinc pyrithione (B72027) and its related substances.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of zinc pyrithione. google.comsigmaaldrich.com Various methods have been developed, often employing reversed-phase columns. google.com A significant challenge in the direct analysis of zinc pyrithione is its potential for transchelation with metals in the HPLC system, which can complicate results. thermofisher.com To circumvent this, some methods involve the conversion of zinc pyrithione to a more stable complex, such as copper pyrithione, prior to analysis. thermofisher.com

One approach involves the on-line formation of a copper chelate. thermofisher.comuq.edu.au In this method, the sample containing zinc pyrithione is treated to dissolve the compound, followed by purification. The subsequent HPLC analysis uses a mobile phase containing copper(II) nitrate (B79036), which forms a stable complex with the pyrithione ligand that can be detected by a UV-Vis detector. thermofisher.comuq.edu.au

Another strategy is the direct analysis using a reversed-phase HPLC gradient method with UV-Visible detection. google.com These methods are validated for parameters such as linearity, precision, accuracy, and specificity to ensure they are reliable for quantitative analysis. google.com The use of Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) offers enhanced sensitivity and selectivity, allowing for the simultaneous quantification of zinc pyrithione and other active ingredients in complex matrices. sigmaaldrich.comnih.gov For direct analysis without derivatization, the use of a PEEK (polyether ether ketone) column pipe has been proposed to prevent metal exchange reactions within the column. google.com

Interactive Table: HPLC Methods for Zinc;1-hydroxypyridin-1-ium-2-thiolate Analysis

Analytical MethodColumnMobile PhaseDetectionKey FindingsReference
RP-HPLCZobrax Extend C18 (250mm x 4.6 mm, 5 µm)Phosphate (B84403) buffer (pH 3.5) and Acetonitrile-MethanolUV-Vis at 254 nmLinear range: 1–300 μg/mL; Retention time: 7.71 min. google.com google.com
RP-HPLCZobrax C18Acetonitrile and water (60:40)UV at 322 nmRetention time: 11.61 mins; Method showed good precision with %RSD < 1. usgs.gov usgs.gov
HPLC with on-line copper chelate formationChromatorex ODS (25 cm × 4.6 mm I.D.)15% methanol (B129727) containing 1% copper (II) nitrate trihydrate and 1% citric acid monohydrateUV at 320 nmLinear range: 20-50 ng; High reproducibility with coefficient of variation < 1%. thermofisher.comuq.edu.au thermofisher.comuq.edu.au
UHPLC-MS/MS--Multiple Reaction Monitoring (MRM)Limit of detection: 1 ng/mL; Allows for quantification in the low ng/cm² range on surfaces. sigmaaldrich.com sigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. However, zinc pyrithione is a non-volatile salt, making its direct analysis by GC-MS challenging. d-nb.info Instead, GC-MS with a temperature-programmable pyrolyzer can be employed to analyze its thermal decomposition products. d-nb.info By heating the sample, the zinc pyrithione complex breaks down into volatile fragments that can be separated by the gas chromatograph and identified by the mass spectrometer. This information on the decomposition temperature and the resulting products can be used to infer the presence and quantity of the original compound. d-nb.info

Ion Chromatography (IC) is a technique primarily used for the determination of ionic species. In principle, IC could be utilized to analyze the 1-hydroxypyridin-1-ium-2-thiolate anion after dissociation of the zinc complex. This would involve separating the anion on an ion-exchange column followed by detection, typically by conductivity. spectrumchemical.comresearchgate.net The separation is based on the affinity of the anion for the stationary phase of the column. jasco-global.com While IC is a standard method for the analysis of common inorganic anions in various water samples, specific validated methods for the direct quantification of the 1-hydroxypyridin-1-ium-2-thiolate anion are not extensively documented in publicly available research. thermofisher.comresearchgate.net The development of such a method would require careful selection of the column, eluent, and detection conditions to achieve adequate separation and sensitivity.

Spectroscopic Analytical Methods

Spectroscopic methods are based on the interaction of electromagnetic radiation with the analyte and are widely used for the quantification of both the zinc content and the intact complex.

To determine the total zinc content in a sample containing zinc pyrithione, atomic spectroscopy techniques are the methods of choice. Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS) are highly sensitive for elemental analysis. medchemexpress.comnih.govresearchgate.net

For these analyses, the sample is typically digested using a strong acid to break down the organic part of the molecule and bring the zinc into solution as Zn²⁺ ions.

Atomic Absorption Spectroscopy (AAS) : In flame AAS, the sample solution is aspirated into a flame, where it is atomized. A light beam from a zinc hollow-cathode lamp is passed through the flame, and the amount of light absorbed at a specific wavelength (typically 213.9 nm for zinc) is proportional to the concentration of zinc atoms in the sample. medchemexpress.com Graphite furnace AAS offers even lower detection limits. researchgate.net

Inductively Coupled Plasma (ICP) : In ICP-OES and ICP-MS, the sample solution is introduced into an argon plasma, which is a high-temperature ionized gas. The intense heat atomizes and ionizes the zinc atoms. In ICP-OES, the excited atoms and ions emit light at characteristic wavelengths, and the intensity of this emission is measured. In ICP-MS, the ions are extracted from the plasma and separated based on their mass-to-charge ratio by a mass spectrometer, providing very high sensitivity and the ability to perform isotopic analysis. ICP-MS has been successfully used to measure the rapid accumulation of intracellular zinc in response to zinc pyrithione exposure.

Interactive Table: Spectroscopic Methods for Zinc Analysis

TechniqueWavelength/ParameterSample PreparationKey FindingsReference
Flame AAS213.9 nmAcid digestionA reliable and fast method for total zinc determination.
Graphite Furnace AAS213.8 nmDilution with acidified waterApplicable for low concentrations (0.5 to 40 µg/L). researchgate.net researchgate.net
ICP-MS-Dissolution in concentrated nitric acidCan detect significant increases in intracellular zinc levels.

UV-Visible spectrophotometry is a straightforward and cost-effective method for quantifying zinc pyrithione in solution, particularly in simpler matrices like shampoos. This technique relies on the principle that the zinc pyrithione complex absorbs light in the ultraviolet-visible region of the electromagnetic spectrum.

The method typically involves dissolving the sample in a suitable solvent and measuring the absorbance at the wavelength of maximum absorption (λmax). usgs.gov For zinc pyrithione, λmax values have been reported around 239.0 nm and 323 nm. The concentration of the complex is then determined by comparing its absorbance to a calibration curve prepared from standards of known concentration. usgs.gov Specificity can be confirmed by scanning the UV-Vis spectrum and comparing it to that of a standard. While simpler than chromatographic methods, care must be taken to account for potential interferences from other components in the sample that may absorb at the same wavelength.

Fluorescence Spectroscopy for Detection and Quantification

Fluorescence spectroscopy offers a highly sensitive and specific approach for the analysis of this compound. A key technique in this domain is fluorescence-lifetime imaging microscopy (FLIM), which has been successfully applied for the high-contrast mapping of zinc pyrithione distribution in complex biological systems like the scalp. wiley.comnih.gov

The utility of FLIM for this compound stems from its unique fluorescence lifetime signature. Research has characterized the emission of zinc pyrithione following both one-photon and two-photon excitation, revealing a distinct and characteristic short average time-weighted emission lifetime (τ) of approximately 250 picoseconds (ps). wiley.comnih.gov This specific lifetime, referred to as the "FLIM fingerprint," allows for its efficient discrimination from endogenous fluorescent species found in biological matrices, which typically exhibit different lifetime components. nih.govuq.edu.au By bandpass-filtering the FLIM signals at this characteristic lifetime, it is possible to generate high-contrast images that specifically map the location of zinc pyrithione particles. wiley.comnih.gov

While the zinc (II) ion itself is spectroscopically silent due to its d¹⁰ electronic configuration, the fluorescence of the complex is attributed to the organic pyrithione moiety and the solid-state structure of the compound. uq.edu.au This intrinsic fluorescence provides a means for direct detection without the need for derivatization. Furthermore, fluorescence-based titration methods using specific sensors have been developed for the quantification of chelatable zinc, a principle that can be applied to analyses involving zinc pyrithione. nih.gov In a typical laboratory setup, a solution containing the analyte is treated with incremental additions of a fluorescent sensor, and the resulting emission spectrum is recorded to create a titration curve for quantification. nih.gov

Electrochemical Detection Methods

Electrochemical methods provide a powerful alternative for the detection and quantification of this compound, primarily by targeting its zinc component or the electroactive pyrithione ligand. These techniques are often lauded for their high sensitivity, low instrumentation cost, and suitability for on-site analysis. nih.gov

Voltammetric Techniques (e.g., Cyclic Voltammetry, Differential Pulse Voltammetry)

Voltammetric techniques, particularly stripping voltammetry, are well-suited for trace metal analysis and can be adapted for quantifying the zinc content of zinc pyrithione. Methods like square wave anodic stripping voltammetry (SWASV) and differential pulse voltammetry (DPV) offer excellent detection limits. nih.govnih.gov

In these methods, a preconcentration or accumulation step is first performed at a negative potential to deposit zinc onto the working electrode surface. nih.gov Following this, the potential is scanned in the positive direction (stripping step), causing the deposited metal to be oxidized and re-dissolved into the solution, which generates a current peak proportional to the concentration of the analyte. nih.gov

The performance of these techniques is significantly enhanced by modifying the working electrode. Glassy carbon electrodes (GCE) modified with electrochemically reduced graphene oxide (ERGO) have demonstrated a threefold improvement in electrocatalytic activity towards zinc ions compared to bare electrodes. nih.govresearchgate.net Another approach involves modifying a carbon paste electrode (CPE) with multi-walled carbon nanotubes (MWCNTs) and a specific chelating ligand, N¹-hydroxy-N¹,N²-diphenylbenzamidine (HDPBA), which improves the sensing performance due to the ligand's excellent metal-chelation property and the high conductivity of the nanotubes. nih.gov

The general procedure involves:

Accumulation: The modified electrode is immersed in a buffered solution containing the sample, and a potential of around -1.25 V to -1.30 V is applied for a set time (e.g., 60-120 seconds) while stirring. nih.govnih.gov

Quiet Time: The stirring is stopped, and the solution is allowed to settle for a brief period (e.g., 10 seconds). nih.gov

Stripping: The potential is scanned from a negative to a more positive value (e.g., -1.7 V to -0.50 V), and the resulting peak current is measured. nih.gov

Potentiometric Sensors and Ion-Selective Electrodes

Potentiometric methods, including titrations with ion-selective electrodes, offer a simple, rapid, and reliable means for quantifying zinc pyrithione, especially in formulated products. nih.govnih.gov These methods are based on measuring the potential difference between an indicator electrode and a reference electrode.

Potentiometric titration is a robust technique for quality control analysis. nih.govnih.gov In one validated method, a sample is dissolved and titrated with a standard solution, with the endpoint being detected by the sharp change in potential measured by an automatic titrator. nih.gov For instance, zinc pyrithione can be determined via iodometric titration, where the sample is acidified and titrated with an iodine solution, using a platinum Titrode for indication. metrohm.commetrohm.com The iodine is consumed by the thiol groups present in the pyrithione moiety. metrohm.com

A study comparing manual complexometric titration with automated potentiometric titration found both methods to be precise, accurate, and robust. nih.govnih.gov The potentiometric method, however, demonstrated superior sensitivity. nih.govnih.gov These titrimetric methods are selective and can be effectively used even in the presence of potential interferences from the sample matrix. nih.govnih.gov

Sample Preparation Strategies for Diverse Academic Research Matrices (e.g., environmental extracts, material leachates)

Effective sample preparation is critical for accurate quantification of this compound, as it serves to isolate the analyte from complex matrices and concentrate it to detectable levels. The strategy employed varies significantly depending on the sample type.

For Environmental Water Samples: A common technique involves solid-phase extraction (SPE). nih.govdiva-portal.org An established method for river water analysis uses monolithic reversed-phase silica (B1680970) columns for on-line large-volume SPE, which can be coupled with on-line matrix removal using sacrificial strong anion exchange (SAX) columns. nih.gov A typical procedure is as follows:

A large volume of the water sample (e.g., 200 mL) is passed through the SPE column (e.g., Strata-X). nih.govdiva-portal.org

The analyte is adsorbed onto the column while interfering substances are washed away.

The retained zinc pyrithione is then eluted from the column using a small volume of an organic solvent mixture, such as acetonitrile-methanol-water. diva-portal.org

This eluate is then concentrated, often by blowing it down with nitrogen, before analysis by a technique like liquid chromatography. diva-portal.org To prevent photodegradation, samples should be processed with minimal light exposure. researchgate.net

For Material Leachates and Formulated Products (e.g., Shampoos): Sample preparation often involves dissolution, extraction, and chelation.

Titration: For analysis by titration, a sample may be weighed, dispersed in ultrapure water, and then fully dissolved by adding concentrated hydrochloric acid in a fume hood. metrohm.com

HPLC Analysis: For liquid chromatography, a liquid-liquid extraction or a dissolution-chelation approach is common. pom.go.idresearchgate.net In one method, ethylenediaminetetraacetic acid (EDTA) is added to the sample. The EDTA chelates the zinc ion, causing the zinc pyrithione complex to decompose into the pyrithione anion, which can then be readily analyzed by HPLC. pom.go.id Another method for shampoos involves liquid-liquid extraction to separate the analytes from the complex product matrix. researchgate.net

Method Validation and Quality Control Parameters in Analytical Research (e.g., Linearity, LOD, LOQ, Precision, Accuracy)

Method validation is essential to ensure that an analytical procedure is suitable for its intended purpose. Key parameters are consistently evaluated in research involving the quantification of this compound. pom.go.idbrazilianjournals.com.briscientific.org

Linearity: This parameter demonstrates the direct proportionality between the concentration of the analyte and the analytical signal. It is typically assessed by creating a calibration curve with several concentration points and calculating the coefficient of determination (R²). For various HPLC and spectroscopic methods, linearity has been established over concentration ranges such as 5.0-24.0 µg/mL and 1-300 µg/mL, with R² values consistently greater than 0.99. nih.govbrazilianjournals.com.briscientific.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. iscientific.org For HPLC methods, LOD and LOQ have been reported as low as 1.944 µg/mL and 5.891 µg/mL, respectively. iscientific.org For highly sensitive methods involving mass spectrometry for environmental water analysis, the LOD can be as low as 18 ng/L, with an LOQ of 62 ng/L. nih.gov Potentiometric titration has also been shown to have a low LOQ, with reported values being accurate and precise. nih.gov

Precision: This measures the closeness of agreement between independent test results. It is usually expressed as the relative standard deviation (%RSD). It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). brazilianjournals.com.briscientific.org For various methods, precision values are typically required to be below a certain threshold, with reported %RSD values often being less than 4%. pom.go.idbrazilianjournals.com.br

Accuracy: This refers to the closeness of the measured value to the true value. It is often determined through recovery studies, where a known amount of the analyte is added to a sample matrix (spiking) and the percentage recovered is calculated. pom.go.idiscientific.org Acceptable recovery ranges are generally between 98% and 102%. iscientific.orgiscientific.org Studies on zinc pyrithione have reported recovery percentages greater than 99% for titration methods and in the range of 98.3% to 100.9% for HPLC methods. nih.govpom.go.id

The table below summarizes validation parameters from various published analytical methods for zinc pyrithione.

Analytical TechniqueLinearity RangeLODLOQPrecision (%RSD)Accuracy (% Recovery)Reference
UV/VIS Spectroscopy5.0 - 24.0 µg/mLN/AN/A3.17 - 3.91~100% brazilianjournals.com.br
RP-HPLC1 - 300 µg/mL1.944 µg/mL5.891 µg/mL< 198 - 102 iscientific.orgiscientific.org
HPLC-PDA20 - 160 µg/mLN/A0.23 µg/mL0.45 - 0.6798.3 - 100.9 pom.go.id
LC-MS (Environmental Water)0.25 - 10 µg/L18 ng/L62 ng/L27 (at 1 µg/L)72 ± 9 nih.gov
Potentiometric Titration0.2 - 1.4 w/w%N/ALower than complexometric< 1> 99 nih.govnih.gov
LC-MS/MS (Shampoo)50 - 2000 ng/mLN/AN/AN/A95.9 - 108.2 researchgate.net

Environmental Fate and Transport of Zinc;1 Hydroxypyridin 1 Ium 2 Thiolate

Distribution and Partitioning in Environmental Compartments

Once released into the environment, zinc pyrithione (B72027) undergoes several transport and partitioning processes that determine its concentration and persistence in soil, water, and air. Its low solubility means it will predominantly exist as a particulate material in the environment. nih.gov

Sorption and Desorption Processes in Soils and Sediments

Zinc pyrithione exhibits a strong tendency to adsorb to particulate matter, including soils and sediments. This partitioning behavior significantly influences its mobility and bioavailability in the environment. The process is governed by the compound's chemical structure and the physicochemical properties of the soil or sediment, such as organic carbon content, clay content, and pH. researchgate.net

Research indicates a high adsorption rate for zinc pyrithione. In one study, the adsorption of zinc pyrithione to a solid-phase extraction sorbent was found to be 94.2 ± 0.1%. researchgate.net In aquatic systems, this strong sorption affinity means that ZnPT released into the water column is likely to partition rapidly to suspended solids and eventually accumulate in the sediment. nih.gov A microcosm study confirmed that after introduction into a water-sediment system, pyrithione degraded rapidly in the water phase with very little accumulation in the sediment, suggesting that degradation processes can be more significant than simple partitioning in some environments. nih.gov

The desorption process, or the release of the sorbed compound back into the solution phase, is also critical. For the zinc component, desorption is highly dependent on the chemical environment. Studies on zinc desorption from soils have shown that strong acids can desorb a significant percentage of the adsorbed zinc, while desorption by water is almost negligible. researchgate.net

Volatilization and Atmospheric Transport Potential

The potential for a chemical to volatilize from soil or water surfaces and undergo atmospheric transport is determined by its vapor pressure and Henry's Law constant. Zinc pyrithione has a very low vapor pressure. One source cites a vapor pressure of <0.532 Pascals at 21°C, while another reports 2.49 x 10⁻⁹ hectopascals at 25°C. europa.eu

This extremely low vapor pressure indicates that zinc pyrithione is essentially a non-volatile compound under typical environmental conditions. Therefore, volatilization from water or soil surfaces is not considered a significant environmental transport pathway. nih.gov Any atmospheric presence of zinc from sources using ZnPT would likely be associated with particulate matter rather than the volatilization of the compound itself. industrialchemicals.gov.au For instance, 76% of total zinc and zinc compound emissions in Australia in 2021-2022 were reported to be to the air, primarily associated with industrial processes and particulate emissions. industrialchemicals.gov.au

Leaching Potential into Groundwater Systems

Leaching is the process by which a substance moves through the soil profile with percolating water, potentially contaminating groundwater. The leaching potential of a chemical is influenced by its water solubility and its sorption characteristics in soil.

Zinc pyrithione's very low water solubility is a primary factor limiting its leaching potential. nih.gov As a particulate material, it is not readily transported with soil water. Furthermore, its strong tendency to adsorb to soil particles, as discussed in section 9.1.1, further restricts its downward movement. researchgate.net

Studies on the zinc ion (Zn²⁺) show that it is relatively immobile in most soils, with significant transport occurring only in soils with low pH. industrialchemicals.gov.au The leaching of zinc from mining residues, for example, is highly dependent on the pH of the leaching solution. mdpi.com Given that zinc pyrithione is a coordination complex, its leaching behavior will be tied to both the properties of the intact molecule and its dissociation products. The combination of low solubility and high sorption affinity for the intact molecule suggests that zinc pyrithione has a low potential to leach into groundwater systems.

Bioaccumulation and Biotransformation in Non-Human Organisms

Bioaccumulation is the process by which organisms absorb a substance from their environment at a rate faster than they can eliminate it. This can lead to the concentration of the substance in the organism's tissues. Biotransformation refers to the chemical alteration of a substance within an organism.

Once released into the aquatic environment, zinc pyrithione can be taken up by organisms. It is known that the pyrithione moiety, rather than the inorganic zinc, is the primary mediator of systemic toxicity because it permeates and distributes more rapidly in organs. mdpi.com In the environment, zinc pyrithione can undergo a transchelation reaction, particularly in the presence of copper ions, to form copper pyrithione, which is more stable and toxic. researchgate.net

Uptake, Translocation, and Distribution in Aquatic Biota (e.g., fish, algae)

Zinc pyrithione can be taken up by a range of aquatic organisms. Its mechanism of action involves disrupting membrane transport, which can affect both fungal and bacterial cells. wikipedia.org The complex itself is thought to be necessary for its activity, as neither zinc chloride nor free pyrithione alone activates certain biological channels, whereas a mixture of the two does. nih.govnih.gov

In fish, studies on related compounds and the zinc ion provide insights into uptake and distribution. For example, in the freshwater fish Channa punctatus, zinc was found to accumulate significantly in all studied tissues except muscle, with the highest concentrations found in the liver and kidney. This suggests these organs are primary sites for zinc accumulation.

The table below summarizes findings on the uptake and distribution of zinc in a freshwater fish species.

**Interactive Data Table: Zinc Accumulation in *Channa punctatus***

Tissue Concentration (µg/g) - Lower Exposure Concentration (µg/g) - Higher Exposure
Liver 49.72 67.31
Kidney Data not specified Data not specified
Intestine Data not specified Data not specified
Gill Data not specified Data not specified
Muscle 4.95 5.29

Data derived from a 45-day exposure study. Specific values for kidney, intestine, and gill were not provided in the source material but followed the general trend of Liver > Kidney > Intestine > Gill > Muscle.

Pharmacokinetic models developed for rats show that after administration, the pyrithione moiety is metabolized, with metabolites being eliminated in the urine. rti.org This indicates that biotransformation is a key process following uptake.

Bioaccumulation Factors and Trophic Transfer in Environmental Models

The bioaccumulation factor (BAF) is a measure of a chemical's concentration in an organism relative to its concentration in the surrounding environment (water, in the case of aquatic organisms), taking into account uptake from all sources, including food. Trophic transfer, often described by the biomagnification factor (BMF), refers to the increasing concentration of a substance in organisms at successively higher levels in a food chain.

The rapid degradation of pyrithione observed in microcosm studies suggests that its persistence, and therefore its potential for bioaccumulation, may be limited in environments with sufficient light or microbial activity. nih.gov However, in light-limited environments like shaded sediments, both zinc pyrithione and its more persistent transformation product, copper pyrithione, may accumulate, posing a greater risk for benthic organisms. researchgate.net

For the zinc component, it is an essential element and its uptake is homeostatically controlled by many organisms. However, excessive environmental concentrations can overwhelm these regulatory mechanisms, leading to accumulation. industrialchemicals.gov.au

The table below presents hypothetical data points to illustrate how BAF values might be presented in environmental models. Note that these are for illustrative purposes and are not actual experimental values for zinc pyrithione.

Interactive Data Table: Illustrative Bioaccumulation Factors (BAF)

Organism Type Trophic Level Assumed Log BAF
Algae 1 (Producer) 2.5
Invertebrate (e.g., Clam) 2 (Primary Consumer) 2.8
Small Fish 3 (Secondary Consumer) 3.0
Large Predatory Fish 4 (Tertiary Consumer) 3.1

These values are illustrative and used to demonstrate the concept of bioaccumulation through trophic levels. Actual BAFs would need to be determined through experimental studies.

Given the data gaps, environmental risk assessments for zinc pyrithione often rely on modeling and data from related compounds. The formation of more stable products like copper pyrithione is a critical consideration in these assessments, as this transformation product may have a higher potential for bioaccumulation and trophic transfer. researchgate.net

Microbial Biotransformation Pathways in Environmental Systems

While photodegradation is a primary and rapid degradation pathway for zinc pyrithione in sunlit surface waters, microbial biotransformation becomes a significant mechanism for its removal in environments with limited light, such as sediments and turbid water columns. researchgate.netnih.gov The biodegradation of zinc pyrithione primarily involves the breakdown of the pyrithione ligand (1-hydroxypyridin-1-ium-2-thiolate).

Research indicates that in aquatic systems, particularly in the sediment phase, microorganisms play a crucial role in the degradation of this compound. Studies have shown that the presence of sediment and the associated microbial communities can significantly accelerate the degradation of pyrithione compared to sterile conditions. nerc.ac.uk The ultimate aerobic biodegradation products of the pyrithione moiety are 2-pyridine sulfonic acid (PSA) and carbon dioxide, with PSA itself showing no observable toxic effects at concentrations significantly higher than those of the parent compound. nerc.ac.uk

The specific enzymatic pathways for the complete mineralization of zinc pyrithione by microorganisms are not extensively detailed in publicly available literature. However, based on studies of pyridine (B92270) and its derivatives, the initial steps likely involve oxidation. researchgate.netwikipedia.org For pyridine compounds, monooxygenase and dioxygenase enzymes are known to be involved in the initial ring-cleavage, which is often the rate-limiting step in their degradation. fishersci.com One proposed pathway for pyridine degradation by soil bacteria, such as Arthrobacter sp., involves a direct oxidative cleavage of the pyridine ring between the C-2 and C-3 positions, catalyzed by a two-component flavin-dependent monooxygenase system. fishersci.comsigmaaldrich.comnih.gov This is followed by a series of enzymatic steps including dehydrogenation and hydrolysis, ultimately leading to the formation of simple organic acids like succinic acid, which can then enter central metabolic cycles. sigmaaldrich.comnih.gov

In the context of zinc pyrithione, its antimicrobial properties can influence the microbial communities in the sediment. Studies have shown that zinc pyrithione can alter nutrient fluxes, for instance by increasing nitrate (B79036) fluxes and decreasing ammonium (B1175870) fluxes, which suggests an impact on nitrification and denitrification processes. regulations.gov At higher concentrations, a decrease in total microbial DNA content has been observed, although this can be followed by an increase in protein synthesis and bacterial diversity, suggesting the growth of tolerant, opportunistic microbial species that may be involved in its degradation. regulations.gov

The biotransformation of zinc pyrithione is also influenced by the presence of other metals. In marine environments, zinc pyrithione can undergo transchelation, where the zinc ion is exchanged for other metals present in the water, most notably copper, to form copper pyrithione. sigmaaldrich.com This transformation is significant as copper pyrithione has different stability and toxicity characteristics.

Table 1: Key Aspects of Microbial Biotransformation of Zinc;1-hydroxypyridin-1-ium-2-thiolate

Aspect Finding Source(s)
Primary Location Sediment and light-limited aquatic environments researchgate.netnih.gov
Key Process Biodegradation of the pyrithione ligand nerc.ac.uk
Major Metabolites 2-pyridine sulfonic acid (PSA), Carbon Dioxide (CO2) nerc.ac.uk
Proposed Initial Step Oxidative cleavage of the pyridine ring researchgate.netwikipedia.orgfishersci.comsigmaaldrich.comnih.gov
Influencing Factors Presence of sediment, microbial community structure, concentration of the compound, presence of other metals (e.g., copper) nerc.ac.ukregulations.govsigmaaldrich.com
Impact on Microbes Alters nutrient cycling (nitrification/denitrification); at high concentrations can initially decrease microbial biomass but may lead to the growth of tolerant species. regulations.gov

Persistence and Environmental Half-Life Studies

The persistence of this compound in the environment is relatively short, particularly in the presence of sunlight. However, its half-life can vary significantly depending on the environmental compartment (water vs. sediment) and the conditions (aerobic vs. anaerobic, light vs. dark).

In aquatic systems, photodegradation is the most rapid degradation pathway. In the presence of sunlight, the half-life of zinc pyrithione in the water column is measured in minutes. For example, a photolysis half-life of approximately 8.3 minutes has been reported in seawater exposed to sunlight. Another study estimated the photolytic transformation half-life to be around 13 minutes in a pH 9 buffer and 17.5 minutes in artificial seawater.

In the absence of light, biodegradation and hydrolysis become the dominant degradation processes. Under dark conditions, zinc pyrithione is significantly more persistent in the water column. researchgate.net However, when it partitions to sediment, biodegradation rates increase. In aerobic aquatic systems, the degradation half-life is approximately 36 minutes in the water phase and extends to about 21.3 hours in the sediment. Under anaerobic conditions, the degradation is even more rapid in the water phase, with a half-life of about 30 minutes, while in the sediment, the anaerobic degradation half-life is around 19 hours. Some studies have reported a two-phase degradation pattern in both freshwater and marine sediments, with a rapid initial removal from the water phase (half-life of 0.5 to 0.6 hours) followed by a slower degradation of the sorbed compound in the sediment.

Table 2: Environmental Half-Life of this compound

Environment Condition Compartment Half-Life Source(s)
Aquatic Sunlight Water ~8.3 - 17.5 minutes
Aquatic Aerobic, Dark Water ~36 minutes
Aquatic Aerobic, Dark Sediment ~21.3 hours
Aquatic Anaerobic, Dark Water ~30 minutes
Aquatic Anaerobic, Dark Sediment ~19 hours
Aquatic Sterile, Dark Water > 48 hours researchgate.net

Modeling of Environmental Transport and Fate Scenarios

Environmental fate models are utilized to predict the transport and concentrations of this compound in various environmental scenarios, particularly in aquatic systems receiving inputs from sources such as antifouling paints on boat hulls. The Marine Antifoulant Model to Predict Environmental Concentrations (MAM-PEC) is a widely used model for this purpose. researchgate.netresearchgate.net

The MAM-PEC model integrates data on the chemical's properties, emission rates, and the characteristics of the specific environment to estimate Predicted Environmental Concentrations (PECs). Key input parameters for the model include:

Compound Properties: Partition coefficients (Log Kow), degradation rates (photolysis, hydrolysis, biodegradation), and water solubility.

Emission Scenarios: Leaching rates from treated surfaces (e.g., boat hulls), the number and size of treated vessels, and the frequency of use.

Environmental Characteristics: Marina or water body dimensions (length, width, depth), water exchange rates (tidal flushing), water temperature, pH, and suspended solids concentration.

Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have used the MAM-PEC model in risk assessments for zinc pyrithione. For instance, in an assessment of antifouling paint use, the EPA estimated PECs for zinc pyrithione in drinking water sources to range from 0.0144 to 0.101 ppb, using conservative assumptions. researchgate.net These models are crucial for understanding potential exposure levels and for establishing regulations to protect aquatic ecosystems.

Modeling studies have highlighted that the environmental concentration of zinc pyrithione is highly dependent on the specific characteristics of the receiving water body. For example, in a marina scenario, factors such as the flushing rate (the rate at which water is exchanged with the open sea) and the density of boats treated with antifouling paints containing zinc pyrithione are critical determinants of the resulting PEC.

Table 3: Example Predicted Environmental Concentrations (PECs) of this compound from Modeling Studies

Scenario Model Used Predicted Environmental Concentration (PEC) Source(s)
Antifouling Paint Leaching into Drinking Water Source MAM-PEC 0.0144 - 0.101 ppb researchgate.net
Contaminated Marinas Not specified ~0.04 µg/L

It is important to note that the accuracy of these models is contingent on the quality of the input data. The complex interactions in natural aquatic environments, such as the transchelation of zinc pyrithione to other metal pyrithiones, can add a layer of complexity to predicting its ultimate environmental fate and impact. sigmaaldrich.com

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing zinc;1-hydroxypyridin-1-ium-2-thiolate complexes with high purity?

  • Methodological Answer : Use ligand-exchange reactions under inert atmospheres (e.g., nitrogen) to minimize oxidation. Employ binary catalytic systems, such as zinc(II) salts paired with pyridine-based ligands, to stabilize the thiolate-zinc coordination . Purification via recrystallization in aprotic solvents (e.g., dimethylformamide) can enhance purity, as demonstrated in analogous pyridinium-zinc complexes . Monitor reaction progress using UV-Vis spectroscopy to track ligand-to-metal charge transfer bands (~300–400 nm).

Q. How can researchers determine the stoichiometric ratio of zinc to 1-hydroxypyridin-1-ium-2-thiolate in synthesized complexes?

  • Methodological Answer : Combine elemental analysis (C, H, N, S, Zn) with inductively coupled plasma mass spectrometry (ICP-MS) for precise zinc quantification. For rapid screening, conduct Job’s plot analysis via UV-Vis titration to identify the optimal ligand-to-metal ratio . Validate results using X-ray photoelectron spectroscopy (XPS) to confirm oxidation states and bonding environments .

Q. What are the foundational characterization techniques for verifying the structural integrity of these complexes?

  • Methodological Answer : Use Fourier-transform infrared (FTIR) spectroscopy to identify ν(S–Zn) stretching vibrations (~450–500 cm⁻¹) and pyridinium ring vibrations (~1600 cm⁻¹). Pair with nuclear magnetic resonance (NMR) in deuterated dimethyl sulfoxide (DMSO-d₆) to resolve proton environments of the ligand . Elemental analysis should align with theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed coordination geometries of this compound complexes?

  • Methodological Answer : Perform single-crystal X-ray diffraction (SC-XRD) to determine bond lengths and angles. Compare with Cambridge Structural Database (CSD) entries (e.g., CCDC 1023404 for analogous zwitterionic pyridinium structures) to validate tetrahedral vs. distorted octahedral geometries . Address discrepancies between computational (DFT) and experimental data by refining density functionals (e.g., B3LYP-D3) to account for dispersion forces .

Q. What strategies mitigate contradictions between spectroscopic data and computational predictions for electronic transitions in these complexes?

  • Methodological Answer : Employ time-dependent DFT (TD-DFT) with solvent corrections (e.g., COSMO model) to simulate UV-Vis spectra. Cross-validate with experimental circular dichroism (CD) for chiral complexes. If deviations persist, consider ligand protonation states or solvent effects, as demonstrated in pyridinium-thiolate systems . Replicate experiments under controlled pH and temperature to isolate variables .

Q. How do hydrogen-bonding networks influence the supramolecular assembly of this compound in solid-state structures?

  • Methodological Answer : Analyze SC-XRD data for C–H⋯S and N–H⋯O interactions, which stabilize layered or helical architectures. Use Hirshfeld surface analysis to quantify intermolecular contacts (e.g., CrystalExplorer software). Compare with zwitterionic analogs (e.g., 6-ethoxypyridin-1-ium-2-olate) to identify trends in packing efficiency .

Q. What catalytic applications are feasible for this compound, and how can activity be optimized?

  • Methodological Answer : Test catalytic performance in CO₂ fixation or ring-opening polymerization using in situ FTIR or gas chromatography (GC). Optimize ligand substituents (e.g., electron-withdrawing groups) to enhance Lewis acidity of zinc, as shown in pyridine-carboxylate systems . Compare turnover frequencies (TOF) under varying pressures and temperatures to identify mechanistic bottlenecks.

Methodological Notes

  • Data Contradiction Analysis : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize unresolved questions . For example, if catalytic activity contradicts theoretical predictions, design kinetic isotope effect (KIE) studies to probe rate-determining steps .
  • Future Directions : Use PICO (Population, Intervention, Comparison, Outcome) to structure studies on ligand modifications (e.g., substituting hydroxyl groups with halogens) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.